Technical Documentation Center

2-(5-Chloro-2-fluorophenyl)propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(5-Chloro-2-fluorophenyl)propan-2-ol

Core Science & Biosynthesis

Foundational

2-(5-Chloro-2-fluorophenyl)propan-2-ol molecular structure and weight

An In-Depth Technical Guide to 2-(5-Chloro-2-fluorophenyl)propan-2-ol Abstract This technical guide provides a comprehensive scientific overview of 2-(5-Chloro-2-fluorophenyl)propan-2-ol, a halogenated tertiary alcohol....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(5-Chloro-2-fluorophenyl)propan-2-ol

Abstract

This technical guide provides a comprehensive scientific overview of 2-(5-Chloro-2-fluorophenyl)propan-2-ol, a halogenated tertiary alcohol. The document details its molecular structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and predicted spectroscopic characteristics. Authored for researchers, medicinal chemists, and professionals in drug development, this guide emphasizes the compound's potential as a valuable synthetic intermediate. The strategic incorporation of chloro- and fluoro-substituents on the phenyl ring suggests its utility in the development of novel bioactive molecules, leveraging established principles of medicinal chemistry.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. This section outlines the structural and physical properties of 2-(5-Chloro-2-fluorophenyl)propan-2-ol.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name : 2-(5-Chloro-2-fluorophenyl)propan-2-ol

  • Molecular Formula : C₉H₁₀ClFO

  • InChI Key : A unique, non-proprietary identifier representing the molecular structure. The key for this compound is derived from its structure.

  • SMILES : A line notation for representing chemical structures. For this molecule, it is CC(C)(O)c1cc(Cl)ccc1F.

Molecular Structure

The molecule is a tertiary alcohol, characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structure consists of a propan-2-ol backbone where the central carbon is substituted with a 5-chloro-2-fluorophenyl group. The presence of both chlorine and fluorine atoms on the aromatic ring is significant, as these halogens can modulate the electronic properties and metabolic stability of derivative compounds.[1]

molecular_structure cluster_phenyl 5-Chloro-2-fluorophenyl Group cluster_propanol Propan-2-ol Moiety C1 C C2 C C1->C2 C_tert C C1->C_tert Attachment C3 C C2->C3 F F C2->F 2 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 Cl Cl C5->Cl 5 C6->C1 OH OH C_tert->OH CH3_1 CH₃ C_tert->CH3_1 CH3_2 CH₃ C_tert->CH3_2

Caption: Molecular structure of 2-(5-Chloro-2-fluorophenyl)propan-2-ol.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the compound.

PropertyValueSource
Molecular Weight 188.63 g/mol
Linear Formula C₉H₁₀ClFO
Physical State Predicted to be a solid or high-boiling liquid at STPN/A
Solubility Predicted to be soluble in organic solvents like ethanol, acetone, and dichloromethane.N/A
Hydrogen Bond Donor Count 1 (from the hydroxyl group)N/A
Hydrogen Bond Acceptor Count 2 (from oxygen and fluorine atoms)N/A

Synthesis and Mechanistic Rationale

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. The most reliable and versatile method for preparing a structure like 2-(5-Chloro-2-fluorophenyl)propan-2-ol is through the Grignard reaction.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis points to two primary Grignard-based routes:

  • Reacting a 5-chloro-2-fluorophenylmagnesium halide with acetone.

  • Reacting 1-(5-chloro-2-fluorophenyl)ethan-1-one (5'-chloro-2'-fluoroacetophenone) with a methylmagnesium halide.

The second approach is often preferred due to the commercial availability and stability of the starting acetophenone precursor and the simplicity of using methylmagnesium bromide. This strategy avoids potential complications in forming the Grignard reagent from the halogenated benzene.

Proposed Synthetic Protocol: Grignard Reaction

This protocol describes the synthesis from 5'-chloro-2'-fluoroacetophenone.

Core Principle: This protocol is self-validating through rigorous control of reaction conditions. The success of a Grignard reaction is critically dependent on maintaining an anhydrous (water-free) environment. Any moisture will protonate and destroy the highly basic Grignard reagent, halting the reaction.

Materials:

  • 5'-Chloro-2'-fluoroacetophenone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, and condenser (all oven-dried)

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Experimental Workflow:

Caption: Workflow for the synthesis of the target compound via Grignard reaction.

Step-by-Step Methodology:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a dropping funnel, condenser, and nitrogen inlet.

  • Reagent Preparation: Dissolve 1 equivalent of 5'-chloro-2'-fluoroacetophenone in anhydrous diethyl ether in the flask.

  • Grignard Addition: Cool the flask to 0°C in an ice bath. Slowly add 1.1 equivalents of methylmagnesium bromide solution via the dropping funnel.

    • Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions. The slight excess of the Grignard reagent ensures the complete conversion of the starting ketone.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the full consumption of the starting material.

  • Workup (Quenching): Cool the flask back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the intermediate magnesium alkoxide.

    • Causality: A saturated NH₄Cl solution is a mild acid that effectively protonates the alkoxide to form the desired alcohol without causing potential acid-catalyzed elimination (dehydration) of the tertiary alcohol.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Predicted Spectroscopic Characterization

While specific experimental spectra are not available, the molecular structure allows for a reliable prediction of its key spectroscopic features, which are essential for its identification and characterization.

  • ¹H NMR Spectroscopy : The spectrum is expected to show a singlet for the two equivalent methyl groups (-(CH₃)₂), a singlet for the hydroxyl proton (-OH), and three distinct signals in the aromatic region for the three protons on the phenyl ring, exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR Spectroscopy : The spectrum should display nine distinct carbon signals: two for the aliphatic carbons (the quaternary carbon and the equivalent methyl carbons) and seven for the aromatic carbons, including those directly bonded to chlorine and fluorine, which will show characteristic shifts.

  • Infrared (IR) Spectroscopy : Key absorption bands are predicted to include a broad peak around 3400 cm⁻¹ (O-H stretch of the alcohol), peaks around 2900-3000 cm⁻¹ (C-H aliphatic stretch), and characteristic peaks in the fingerprint region for C-F and C-Cl bonds, as well as C=C aromatic stretches.

  • Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature.

Applications in Research and Drug Development

Role as a Tertiary Alcohol Building Block

Tertiary alcohols are versatile intermediates in organic synthesis. The hydroxyl group can be used as a handle for further functionalization or can be eliminated to form an alkene, providing a route to other classes of compounds.

Significance of the 5-Chloro-2-fluorophenyl Moiety

The inclusion of fluorine and chlorine atoms in pharmaceutical candidates is a well-established strategy in medicinal chemistry.[1]

  • Fluorine : Often enhances metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins by altering the electronic properties of the molecule.[1]

  • Chlorine : Can serve as a bioisostere for a methyl group and can participate in halogen bonding, potentially improving ligand-receptor interactions.

Potential as an Intermediate for Bioactive Molecules

Structurally related compounds, such as 2-amino-5-chloro-2'-fluorobenzophenone, are critical precursors in the synthesis of widely used benzodiazepine drugs like Midazolam and Flurazepam, which act on the central nervous system.[2][3] The 2-(5-Chloro-2-fluorophenyl)propan-2-ol scaffold represents a novel variation that could be explored for synthesizing new classes of compounds with potential therapeutic applications, including but not limited to neurological, anti-inflammatory, or anti-cancer agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Refer to the SDS for similar compounds like propan-2-ol for general handling guidelines regarding flammability and irritation.[4][5][6]

References

  • PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • FooDB. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). FooDB. [Link]

  • PubChem. 2-Chloro-5-fluorophenol. National Center for Biotechnology Information. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Propan-2-ol. Chemos GmbH & Co.KG. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Propanol. Carl ROTH. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Propanol ≥99,9 %, VLSI Grade. Carl ROTH. [Link]

  • Google Patents. International application published under the patent cooperation treaty (pct).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Safety Data Protocols for 2-(5-Chloro-2-fluorophenyl)propan-2-ol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Scope: Advanced Safety Data Sheet (SDS) interpretation, mechanistic toxicology, and self-validating handling protocols. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Scope: Advanced Safety Data Sheet (SDS) interpretation, mechanistic toxicology, and self-validating handling protocols.

Executive Summary & Structural Implications

2-(5-Chloro-2-fluorophenyl)propan-2-ol is a highly specialized halogenated tertiary alcohol primarily utilized as a pharmaceutical intermediate. In drug development, the incorporation of a tertiary alcohol (3° ROH) motif coupled with a halogenated phenyl ring is a deliberate design choice aimed at modulating lipophilicity and improving metabolic stability. However, this specific structural architecture dictates unique handling requirements, reactivity profiles, and toxicological hazards that extend beyond standard laboratory safety guidelines.

As application scientists, we must move beyond merely reading hazard codes; we must understand the causality of the molecule's behavior to engineer fail-safe experimental workflows.

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical parameters of the compound and translates them into actionable mechanistic implications for laboratory safety.

ParameterValueMechanistic / Safety Implication
IUPAC Name 2-(5-chloro-2-fluorophenyl)propan-2-olDefines core reactivity (3° alcohol + halogenated aryl).
Molecular Formula C9H10ClFOHigh halogen ratio dictates strong lipophilicity.
Molecular Weight 188.63 g/mol Low MW facilitates rapid dermal and mucosal penetration.
Functional Groups Tertiary Alcohol, Aryl Chloride, Aryl FluorideResistant to oxidation; highly susceptible to acid dehydration.
GHS Hazard Codes H315, H319, H335 (Standard for class)Irritant triad; requires strict barrier PPE to prevent exposure.

Mechanistic Toxicology & Hazard Identification

Standard SDS documentation classifies this compound under the GHS irritant triad (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3). Understanding the molecular causality behind these classifications is critical for risk mitigation.

Dermal and Mucosal Irritation (H315, H319)

The compound's pronounced lipophilicity—driven by the chloro- and fluoro-substituents on the aromatic ring—allows for rapid partitioning into the lipid bilayers of the stratum corneum. Once intracellular, the tertiary hydroxyl group acts as a concentrated hydrogen-bond donor and acceptor. This disrupts native hydrogen-bonding networks within epidermal keratin and cellular membranes, triggering localized inflammatory cascades and severe irritation.

Metabolic Persistence and Systemic Exposure

In drug design,1, which prevents enzymatic oxidation into reactive aldehydes or carboxylic acids[1]. Furthermore, this steric bulk 2, a sterically demanding Phase II metabolic pathway[2].

Safety Implication: While highly beneficial for extending a drug's pharmacokinetic half-life[1][2], this metabolic stability means that accidental occupational exposure results in the compound persisting longer in systemic circulation. It will remain largely unchanged until it is slowly excreted or metabolized via secondary pathways at the aromatic ring.

Reactivity Profile: The Acid-Catalyzed Degradation Pathway

While 2-(5-Chloro-2-fluorophenyl)propan-2-ol is highly stable against oxidative environments, it is critically sensitive to acidic conditions.

Mechanistic Causality: Exposure to strong acids (e.g., HCl, H2SO4)3[3]. The subsequent elimination of water yields a tertiary carbocation that is exceptionally stabilized by the adjacent halogenated benzylic system. This intermediate rapidly undergoes E1 elimination to form a substituted α -methylstyrene derivative[3]. This alkene byproduct is hazardous, as it is prone to auto-polymerization and can form explosive peroxides upon prolonged exposure to ambient air.

Dehydration A 2-(5-Chloro-2-fluorophenyl) propan-2-ol B Protonated Oxonium Intermediate A->B + H+ (Acid) C Tertiary Benzylic Carbocation B->C - H2O (Leaving Group) D Substituted alpha-Methylstyrene C->D - H+ (E1 Elimination)

Acid-catalyzed dehydration pathway of the tertiary alcohol.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity and safety, all handling procedures must act as self-validating systems. Do not assume a barrier is working; validate it in real-time.

Protocol A: Routine Handling and Material Transfer
  • Environmental Control: Conduct all weighing and solvent transfers within a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation of micro-dust (STOT SE 3).

  • Barrier Selection: Don double-layered nitrile or fluoropolymer gloves.

    • Self-Validation Step: Inspect the outer gloves every 30 minutes. The lipophilic nature of the halogenated aryl group can cause microscopic swelling or permeation in standard nitrile. If tactile feedback changes or swelling is observed, replace the outer layer immediately.

  • Inert Storage: Store the compound in amber glass vials under an Argon or Nitrogen headspace to prevent moisture accumulation.

    • Self-Validation Step: Weigh the sealed vials pre- and post-storage. A stable mass confirms seal integrity and the absence of hygroscopic moisture uptake.

Protocol B: Spill Response and Decontamination Workflow

In the event of a surface spill, avoiding acidic neutralizers is paramount to prevent the generation of toxic styrene derivatives.

  • Containment: Surround the spill perimeter with an inert, non-acidic absorbent material (e.g., diatomaceous earth or dry sand).

  • Mechanical Collection: Carefully sweep the absorbed material into a compatible high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.

  • Alkaline Decontamination: Wash the affected surface with a weak alkaline detergent solution (e.g., 1% sodium bicarbonate in soapy water). This ensures no acidic micro-environments remain.

  • Validation: Test the surface with pH indicator paper.

    • Self-Validation Step: A confirmed neutral or mildly alkaline pH definitively validates that the acid-catalyzed dehydration pathway has been neutralized.

SpillResponse S1 1. Identify Spill & Evacuate Area S2 2. Don PPE (Nitrile, Goggles, Respirator) S1->S2 S3 3. Contain with Inert Absorbent S2->S3 S4 4. Collect & Wash with Alkaline Detergent S3->S4 S5 5. Validate Decontamination (pH Check) S4->S5 S6 6. Dispose as Halogenated Organic Waste S5->S6

Self-validating workflow for chemical spill containment and decontamination.

References

  • Title: 2-(5-chloro-2-fluorophenyl)
  • Source: hyphadiscovery.
  • Source: acs.
  • Title: Chapter 7.

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-(5-Chloro-2-fluorophenyl)propan-2-ol

Executive Summary In contemporary drug discovery and agrochemical development, halogenated aromatic intermediates serve as critical building blocks. 2-(5-Chloro-2-fluorophenyl)propan-2-ol (CAS: 1506675-79-1) is a special...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and agrochemical development, halogenated aromatic intermediates serve as critical building blocks. 2-(5-Chloro-2-fluorophenyl)propan-2-ol (CAS: 1506675-79-1) is a specialized tertiary alcohol that integrates a sterically demanding propan-2-ol moiety with a di-halogenated phenyl ring. This unique structural motif is highly valued for its ability to modulate lipophilicity, enhance metabolic stability, and participate in highly directional 1[1]. This whitepaper provides a comprehensive analysis of its physical properties, synthetic pathways, and downstream applications in rational drug design.

Physicochemical Profiling & Structural Analysis

The physical and chemical properties of 2-(5-Chloro-2-fluorophenyl)propan-2-ol dictate its behavior in both synthetic workflows and biological systems. The tertiary alcohol group provides a synthetic handle while resisting unwanted oxidation, whereas the fluorine and chlorine atoms exert inductive and lipophilic effects, respectively.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 2-(5-Chloro-2-fluorophenyl)propan-2-olStandard nomenclature
CAS Number 1506675-79-1Unique identifier for procurement and safety[2]
Molecular Formula C9H10ClFODetermines exact mass and isotopic distribution
Molecular Weight 188.63 g/mol Optimal low-MW fragment for lead generation[2]
Monoisotopic Mass 188.0404 DaCritical for high-resolution mass spectrometry (HRMS)[3]
Hydrogen Bond Donors 1 (OH group)Facilitates target engagement via H-bonding
Hydrogen Bond Acceptors 3 (O, F, Cl)Enhances solubility and interaction profiling

Data synthesized from 2[2] and exact mass references.

Synthetic Pathways & Mechanistic Insights

The synthesis of tertiary alcohols bearing complex aromatic substituents is classically achieved via the 4[4]. For 2-(5-Chloro-2-fluorophenyl)propan-2-ol, the most efficient route involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 1-(5-chloro-2-fluorophenyl)ethanone.

Mechanistic Causality

The Grignard reagent (MeMgBr) acts as a strong nucleophile. The highly polarized carbonyl carbon of the ketone is electrophilic. Upon addition, the nucleophile attacks the carbonyl carbon, pushing the π -electrons onto the oxygen to form a tetrahedral alkoxide intermediate. The steric bulk of the resulting tertiary alkoxide prevents over-addition, and subsequent aqueous acidic workup protonates the intermediate to yield the final tertiary alcohol.

Synthesis A 1-(5-Chloro-2-fluorophenyl)ethanone B Grignard Addition MeMgBr, THF, 0°C A->B Nucleophilic attack C Aqueous Quench NH4Cl B->C Hydrolysis D Extraction & Drying EtOAc, MgSO4 C->D Phase separation E Purification Silica Gel Chromatography D->E Concentration F 2-(5-Chloro-2-fluorophenyl)propan-2-ol E->F Elution

Synthetic workflow for 2-(5-Chloro-2-fluorophenyl)propan-2-ol via Grignard addition.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual cues (color changes, phase separations) confirm the success of each mechanistic step.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere to prevent premature quenching of the Grignard reagent by ambient moisture.

  • Reagent Loading: Dissolve 1-(5-chloro-2-fluorophenyl)ethanone (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the mixture to 0 °C using an ice bath.

  • Nucleophilic Addition: Dropwise, add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq). Validation: An exothermic reaction and a slight color change indicate the formation of the magnesium alkoxide intermediate.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).

  • Quenching: Cool the reaction back to 0 °C and strictly quench with saturated aqueous NH4​Cl . Causality: NH4​Cl provides mild protons to neutralize the alkoxide without causing dehydration of the newly formed tertiary alcohol.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Analytical Characterization & Quality Control

To ensure absolute trustworthiness in downstream applications, the synthesized intermediate must undergo rigorous characterization.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Due to the presence of chlorine, the mass spectrum will display a characteristic 3:1 isotopic pattern at m/z 188 and 190, confirming the preservation of the halogenated ring.

  • 1H NMR (CDCl3, 400 MHz):

    • A sharp singlet integrating to 6 protons around δ 1.6 ppm confirms the two equivalent methyl groups of the propan-2-ol moiety.

    • A broad singlet around δ 2.0 ppm (exchangeable with D2O) validates the presence of the tertiary hydroxyl group.

    • Multiplets in the aromatic region ( δ 6.9 - 7.5 ppm) will exhibit complex splitting due to J-coupling with the highly electronegative fluorine atom (spin 1/2).

Downstream Applications in Drug Design

The strategic placement of halogens in this molecule makes it an exceptional candidate for lead optimization.5[5].

The Role of Halogen Bonding (XB)

The 5-chloro substituent is capable of forming halogen bonds—a highly directional non-covalent interaction. The anisotropic distribution of electron density creates a positively charged region on the chlorine atom known as a σ -hole. This σ -hole can interact attractively with Lewis bases (e.g., backbone carbonyl oxygens in target proteins),6[6].

Simultaneously, the 2-fluoro group increases the metabolic stability of the aromatic ring by blocking cytochrome P450-mediated oxidation, while its strong inductive effect lowers the pKa of proximal functional groups.

SPR Core 2-(5-Chloro-2-fluorophenyl)propan-2-ol F_atom 2-Fluoro Group Core->F_atom Cl_atom 5-Chloro Group Core->Cl_atom OH_group Propan-2-ol Moiety Core->OH_group F_effect Increases metabolic stability Modulates pKa F_atom->F_effect Inductive effect Cl_effect Enhances target binding via Halogen Bonding (σ-hole) Cl_atom->Cl_effect Lipophilicity OH_effect Provides steric bulk Acts as H-bond donor/acceptor OH_group->OH_effect Solubility

Structure-Property Relationship (SPR) mapping of functional groups to molecular behavior.

References

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: PMC / NIH URL
  • 2-(5-chloro-2-fluorophenyl)
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications URL
  • Key contemporary considerations for halogens in drug discovery Source: Taylor & Francis URL
  • Synthesis Problems Involving Grignard Reagents Source: Master Organic Chemistry URL
  • 1-(3-chloro-2-fluorophenyl)propan-2-ol (Isomeric Mass Reference)

Sources

Exploratory

Potential biological activity of 2-(5-Chloro-2-fluorophenyl)propan-2-ol

The Strategic Role of 2-(5-Chloro-2-fluorophenyl)propan-2-ol in Modern Drug Discovery: A Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the identification and utilization of privil...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2-(5-Chloro-2-fluorophenyl)propan-2-ol in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to accelerating drug discovery. 2-(5-Chloro-2-fluorophenyl)propan-2-ol (CAS: 1506675-79-1) represents a highly specialized, multi-functional chemical building block. Characterized by a tertiary alcohol moiety and a di-halogenated phenyl ring, this compound serves as a foundational intermediate for synthesizing broad-spectrum azole antifungals and central nervous system (CNS) modulators. This whitepaper deconstructs the physicochemical rationale, synthetic workflows, and target-binding modalities of this intermediate, providing a comprehensive guide for drug development professionals.

Structural and Physicochemical Profiling

The architectural design of 2-(5-Chloro-2-fluorophenyl)propan-2-ol is not arbitrary; every functional group is engineered to solve specific pharmacokinetic and pharmacodynamic challenges.

  • The Tertiary Alcohol: Unlike primary or secondary alcohols, the tertiary alcohol is highly resistant to oxidation by alcohol dehydrogenases, significantly enhancing the metabolic stability of the final Active Pharmaceutical Ingredient (API). It also acts as a critical hydrogen bond donor/acceptor for target anchoring.

  • The 2-Fluoro Substitution: The incorporation of fluorine at the ortho-position induces conformational locking of the phenyl ring relative to the rest of the molecule. Furthermore, fluorine lowers the pKa of adjacent functional groups and increases lipophilicity without adding significant steric bulk, a principle widely exploited in modern drug optimization1[1].

  • The 5-Chloro Substitution: Chlorine at the meta-position provides a strong vector for halogen bonding —a highly directional non-covalent interaction between the electrophilic region of the halogen (the σ-hole) and nucleophilic residues in the target protein's hydrophobic pockets 2[2].

Table 1: Physicochemical and Pharmacokinetic Predictors

ParameterValuePharmacological Implication
Molecular Weight 188.63 g/mol Highly efficient fragment/lead-like size (Rule of 5 compliant).
cLogP (Predicted) ~2.8Optimal lipophilicity for membrane permeability and BBB crossing.
Topological Polar Surface Area 20.23 ŲExcellent oral bioavailability; low polarity prevents rapid clearance.
Hydrogen Bond Donors (HBD) 1Allows specific target anchoring without excessive desolvation penalty.
Hydrogen Bond Acceptors (HBA) 1Minimal promiscuity in aqueous environments.

Pharmacophore Logic and Target Binding Modalities

When integrated into a larger API (such as a triazole antifungal), the 2-(5-chloro-2-fluorophenyl)propan-2-ol scaffold acts as the primary pharmacodynamic anchor. The halogenated ring is specifically designed to evade Cytochrome P450 (CYP) mediated aromatic oxidation while simultaneously maximizing binding affinity through multipolar interactions 3[3].

Pharmacophore A 2-(5-Chloro-2-fluorophenyl)propan-2-ol (Core Scaffold) B Tertiary Alcohol (H-Bonding, Metabolic Stability) A->B Motif 1 C 5-Chloro Group (Lipophilicity, Halogen Bonding) A->C Motif 2 D 2-Fluoro Group (Conformational Locking, CYP Evasion) A->D Motif 3

Pharmacophore mapping illustrating the structural logic of each functional group.

Synthetic Workflows and Experimental Protocols

To utilize this tertiary alcohol in the synthesis of bioactive molecules (e.g., fluconazole or voriconazole analogs), the compound must undergo a transformation to an epoxide, followed by nucleophilic ring-opening4[4].

Synthesis S1 2-(5-Chloro-2-fluorophenyl)propan-2-ol (Starting Material) S2 Dehydration / Epoxidation (Alkene to Oxirane) S1->S2 Step 1: Epoxide Formation S3 Azole Ring Opening (Triazole + Base) S2->S3 Step 2: Nucleophilic Attack S4 Target API (e.g., Antifungal Candidate) S3->S4 Step 3: Purification

Synthetic workflow converting the tertiary alcohol intermediate into an active API.

Protocol: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(5-chloro-2-fluorophenyl)propan-2-ol

This protocol details the conversion of the inert tertiary alcohol into a bioactive azole derivative.

Phase 1: Acid-Catalyzed Dehydration

  • Reaction Setup: Dissolve 2-(5-Chloro-2-fluorophenyl)propan-2-ol (1.0 eq) in anhydrous toluene. Add catalytic p-toluenesulfonic acid (pTSA, 0.05 eq) and equip the flask with a Dean-Stark trap.

  • Causality: Direct nucleophilic substitution on a tertiary alcohol is sterically forbidden. Dehydration to the alkene (prop-1-ene derivative) is required to set up the subsequent epoxidation. Toluene allows for the azeotropic removal of water, driving the thermodynamic equilibrium forward.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the polar alcohol spot disappears. Confirm product via GC-MS (target mass: 170.6 m/z, indicating the exact loss of H₂O).

Phase 2: Epoxidation

  • Reaction Setup: Dissolve the crude alkene in dichloromethane (DCM). Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) at 0 °C, then allow the mixture to warm to room temperature over 4 hours.

  • Causality: mCPBA performs a concerted electrophilic addition to the alkene, yielding the 2-methyloxirane intermediate. Maintaining a low initial temperature prevents the oxidative cleavage of the double bond.

  • Self-Validation: Quench with saturated Na₂S₂O₃ to destroy excess peroxide (starch-iodide paper must test negative to proceed safely). Confirm epoxide formation via ¹H-NMR (look for the appearance of diastereotopic methylene protons at δ 2.7–3.0 ppm).

Phase 3: Azole Ring Opening

  • Reaction Setup: Dissolve the isolated epoxide in anhydrous DMF. Add 1H-1,2,4-triazole (1.5 eq) and anhydrous K₂CO₃ (2.0 eq). Heat the mixture to 85 °C for 12 hours.

  • Causality: K₂CO₃ deprotonates the triazole, creating a highly reactive nucleophile. Heating provides the activation energy required for the regioselective Sₙ2 attack on the less sterically hindered terminal carbon of the epoxide, successfully regenerating the tertiary alcohol.

  • Self-Validation: LC-MS analysis of the crude mixture must show the target API mass (M+H = 256.7 m/z). Purify via flash chromatography to isolate the final active pharmaceutical ingredient.

Biological Activity and Pathway Modulation

Once synthesized into an azole API, the structural motifs derived from 2-(5-Chloro-2-fluorophenyl)propan-2-ol orchestrate a dual-binding mechanism against fungal Lanosterol 14α-demethylase (CYP51). The triazole nitrogen coordinates directly with the heme iron of the enzyme, while the 5-chloro-2-fluorophenyl group is thrust into the hydrophobic access channel. Here, the chlorine atom engages in halogen bonding with hydrophobic amino acid residues, locking the enzyme in an inactive state and preventing the synthesis of ergosterol, ultimately leading to fungal cell death 5[5]6[6].

Pathway P1 API with Scaffold P2 Binds Heme Iron (via Azole) P1->P2 P3 Hydrophobic Pocket Binding (via Halophenyl) P1->P3 P4 CYP51 Inhibition P2->P4 P3->P4 P5 Ergosterol Depletion (Fungal Cell Death) P4->P5

Mechanistic pathway of CYP51 inhibition driven by dual-binding modalities of the API.

References

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry (PubMed) URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: Molecules (PMC / NIH) URL:[Link]

  • Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Current advances of triazole alcohols derived from fluconazole: Design, in vitro and in silico studies Source: ResearchGate URL:[Link]

  • Azole Resistance Reduces Susceptibility to the Tetrazole Antifungal VT-1161 Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

Foundational

Thermochemical Profiling of 2-(5-Chloro-2-fluorophenyl)propan-2-ol: A Technical Guide for Process Scale-Up

Executive Summary The transition of halogenated active pharmaceutical ingredient (API) building blocks from bench-scale synthesis to commercial manufacturing requires rigorous thermodynamic characterization. 2-(5-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of halogenated active pharmaceutical ingredient (API) building blocks from bench-scale synthesis to commercial manufacturing requires rigorous thermodynamic characterization. 2-(5-Chloro-2-fluorophenyl)propan-2-ol is a highly functionalized tertiary alcohol featuring both fluorine and chlorine substituents on an aromatic ring. The presence of these halogens significantly alters the molecule’s thermal stability, heat capacity, and enthalpy of formation compared to non-halogenated analogs.

This whitepaper provides an authoritative framework for determining the thermochemical properties of 2-(5-Chloro-2-fluorophenyl)propan-2-ol. By bridging theoretical computational models with high-precision experimental calorimetry, this guide establishes a self-validating methodology for acquiring the thermodynamic data necessary for safe process engineering, reaction calorimetry, and thermal risk assessment.

Theoretical Estimation: Group Additivity and Computational Thermodynamics

Before initiating physical experiments, establishing a theoretical baseline is crucial for identifying expected thermal boundaries and preventing catastrophic thermal runaways during scale-up. The enthalpy of formation ( ΔHf∘​ ) and standard entropy ( S∘ ) can be approximated using Benson Group Additivity methods, which have been extensively updated to account for complex halogen interactions [3].

For 2-(5-Chloro-2-fluorophenyl)propan-2-ol, the molecule is deconstructed into its constituent thermodynamic groups. The strong electronegativity of the fluorine atom at the ortho position and the chlorine at the meta position induces significant inductive stabilization, while the bulky 2-hydroxypropan-2-yl group introduces steric strain that must be accounted for via non-nearest-neighbor interaction corrections.

Estimated Thermochemical Data Summary

The following table synthesizes the theoretical thermochemical parameters derived from halogen-adjusted group additivity models and Density Functional Theory (DFT) approximations.

Table 1: Theoretical Thermochemical Parameters for 2-(5-Chloro-2-fluorophenyl)propan-2-ol

Thermodynamic PropertySymbolEstimated Value (Standard State, 298.15 K)Confidence Interval
Standard Enthalpy of Formation (Gas) ΔHf∘​(g) −485.2 kJ/mol ±8.5 kJ/mol
Standard Enthalpy of Formation (Solid) ΔHf∘​(s) −562.4 kJ/mol ±12.0 kJ/mol
Standard Entropy S∘
Specific Heat Capacity (Solid) Cp​(s)
Enthalpy of Combustion ΔHc∘​ −4,320 kJ/mol ±15.0 kJ/mol

Note: Values are theoretical estimates intended to guide experimental calibration ranges.

Experimental Methodologies: Self-Validating Systems

To transition from theoretical estimates to validated empirical data, researchers must employ rigorous calorimetric protocols. The following methodologies are engineered to be self-validating, ensuring that equipment calibration and sample matrix effects are continuously monitored.

Specific Heat Capacity ( Cp​ ) via Modulated DSC

Traditional Differential Scanning Calorimetry (DSC) often struggles to isolate true heat capacity from overlapping kinetic events (e.g., residual solvent evaporation or structural relaxation). To bypass this, Modulated DSC (MDSC) is employed in accordance with the principles of ASTM E1269 [1, 4].

Causality in Design: By superimposing a sinusoidal temperature oscillation over a linear heating ramp, MDSC mathematically deconvolutes the total heat flow into reversing (thermodynamic heat capacity) and non-reversing (kinetic) components. This ensures the Cp​ measurement is uncontaminated by irreversible thermal events.

MDSC Total Total Heat Flow (q = Cp·dT/dt + f(T,t)) Rev Reversing Heat Flow (Thermodynamic Component) Total->Rev NonRev Non-Reversing Heat Flow (Kinetic Component) Total->NonRev Cp Specific Heat Capacity (Cp) Continuous Determination Rev->Cp Transitions Irreversible Events (Evaporation, Decomposition) NonRev->Transitions

Fig 1: Deconvolution of MDSC heat flow for precise Cp determination.

Step-by-Step Protocol:
  • Instrument Calibration (Self-Validation): Run a baseline scan using two empty Tzero™ aluminum pans. Follow immediately with a calibration run using a NIST-traceable synthetic sapphire disk to establish the cell's calibration constant ( KCp​ ) across the target temperature range.

  • Sample Preparation: Accurately weigh 10.0 to 15.0 mg of 2-(5-Chloro-2-fluorophenyl)propan-2-ol into a Tzero aluminum pan and hermetically seal it to prevent volatile loss.

  • Modulation Parameters: Equilibrate the sample at 0 °C. Apply a temperature modulation amplitude of ±0.531 °C with a period of 40 seconds.

  • Heating Ramp: Initiate a linear underlying heating rate of 3 °C/min from 0 °C to 120 °C (ensuring the upper limit remains below the onset of thermal decomposition).

  • Data Extraction: Utilize thermal analysis software to isolate the reversing heat flow signal. Calculate Cp​ by dividing the reversing heat flow amplitude by the heating rate amplitude.

Enthalpy of Combustion ( ΔHc∘​ ) via Bomb Calorimetry

The standard enthalpy of formation is derived experimentally from the heat of combustion. For halogenated compounds, standard bomb calorimetry (ASTM D4809) must be heavily modified [2].

Causality in Design: Combusting 2-(5-Chloro-2-fluorophenyl)propan-2-ol generates gaseous hydrogen chloride (HCl) and hydrogen fluoride (HF). If left as a mixture of gas and aqueous condensate, the thermodynamic final state is ambiguous, leading to severe calculation errors. Furthermore, these gases will corrode standard stainless-steel bombs. Therefore, a halogen-resistant bomb equipped with an alkaline scrubber is mandatory to force all halogens into a defined, uniform aqueous state.

Step-by-Step Protocol:
  • Standardization: Determine the energy equivalent (water equivalent) of the calorimeter by combusting 1.0 g of NIST-traceable benzoic acid under 30 atm of high-purity oxygen.

  • Sample Preparation: Press 0.5 to 0.8 g of the compound into a dense pellet to ensure uniform burning. Place the pellet into a Hastelloy or platinum-lined crucible.

  • Alkaline Scrubber Addition: Pipette exactly 10.0 mL of 0.1 M NaOH solution into the bottom of the bomb cylinder. This acts as a chemical sink, immediately neutralizing HF and HCl gases into aqueous NaF and NaCl.

  • Combustion: Purge the bomb with O2​ to remove atmospheric nitrogen (preventing nitric acid formation), then pressurize to 30 atm. Submerge the bomb in the isoperibol water jacket and ignite the sample via a standardized fuse wire.

  • Measurement & Titration: Record the temperature rise ( ΔT ) to a precision of ±0.0001 K. Post-combustion, quantitatively wash the bomb interior and titrate the washings to verify the exact molar yield of chloride and fluoride ions.

  • Thermodynamic Correction: Calculate the gross heat of combustion, applying Washburn corrections to account for the heat of solution of the halogen acids in the NaOH scrubber.

Workflow Integration and Process Safety

The acquisition of accurate thermochemical data is not an academic exercise; it is the foundation of chemical process safety. The thermodynamic cycle linking theoretical estimation, experimental validation, and process engineering forms a closed-loop system for risk mitigation.

Workflow A 2-(5-Chloro-2-fluorophenyl) propan-2-ol B Theoretical Estimation (Benson Additivity) A->B C Experimental Validation A->C F Process Safety & Scale-up Design B->F D Modulated DSC (Heat Capacity) C->D E Bomb Calorimetry (Enthalpy of Formation) C->E D->F E->F

Fig 2: Integrated thermochemical workflow for process scale-up.

Application in Scale-Up

By determining the exact Cp​ and ΔHf∘​ , chemical engineers can accurately model the Maximum Temperature of the Synthesis Reaction (MTSR). If the compound is subjected to Grignard addition or nucleophilic aromatic substitution during downstream API synthesis, the heat capacity data ensures that reactor cooling jackets are appropriately sized to absorb the exothermic energy release, preventing thermal runaway.

Table 2: Experimental Equipment & Calibration Parameters

Calorimetric TechniquePrimary StandardCritical Control ParameterOutput Metric
Modulated DSC Sapphire Disk (NIST)Modulation Amplitude ( ±0.531 °C) Cp​ (J/g·K)
Bomb Calorimetry Benzoic Acid (NIST)NaOH Scrubber Molarity (0.1 M) ΔHc∘​ (kJ/mol)

Conclusion

The thermochemical characterization of 2-(5-Chloro-2-fluorophenyl)propan-2-ol requires a sophisticated approach that respects the unique behavior of halogenated aromatics. By leveraging Benson Group Additivity for baseline estimations[3] and employing advanced, self-validating experimental techniques like Modulated DSC [1, 4] and alkaline-scrubbed bomb calorimetry [2], researchers can generate high-fidelity thermodynamic data. This data is the critical linchpin in transforming promising bench-scale molecules into safely manufactured commercial therapeutics.

References

  • ASTM International. E1269 Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [1] Available at: [Link]

  • ASTM International. D4809 Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method). [2] Available at:[Link]

  • ResearchGate. Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens. [3] Available at:[Link]

  • TA Instruments. Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs. [4] Available at:[Link]

Exploratory

Solubility of 2-(5-Chloro-2-fluorophenyl)propan-2-ol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(5-Chloro-2-fluorophenyl)propan-2-ol in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-(5-Chloro-2-fluorophenyl)propan-2-ol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From synthetic route optimization and purification to the formulation of the final dosage form, a comprehensive understanding of an API's solubility profile is indispensable. This guide provides an in-depth examination of 2-(5-Chloro-2-fluorophenyl)propan-2-ol, a compound of interest in pharmaceutical research. Due to the scarcity of publicly available empirical data, this document focuses on the foundational principles governing its solubility and presents a robust, self-validating experimental framework for its determination. We will explore the theoretical underpinnings of solubility, detail a benchmark protocol for empirical measurement, and provide the necessary tools for researchers to generate and interpret reliable solubility data.

Introduction: The Critical Role of Solubility

2-(5-Chloro-2-fluorophenyl)propan-2-ol is a tertiary alcohol containing a halogenated aromatic moiety. Its structure, featuring both a polar hydroxyl group capable of hydrogen bonding and a lipophilic chloro-fluorophenyl ring, suggests a complex and varied solubility profile across different organic solvents.

Understanding this profile is not merely an academic exercise; it is a cornerstone of effective process chemistry and formulation science. Key decisions impacted by solubility include:

  • Reaction Solvent Selection: Ensuring reactants remain in solution to facilitate reaction kinetics and maximize yield.

  • Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems is crucial for controlling crystal form (polymorphism) and achieving high purity.

  • Formulation Development: Solubility dictates the choice of excipients and the feasibility of various dosage forms, from oral solutions to parenteral preparations. Drug solubility is a critical consideration during pharmaceutical product and process development[1].

  • Analytical Method Development: Choosing the correct mobile phase for chromatographic analysis (e.g., HPLC) depends on the analyte's solubility.

A specification, which includes a list of tests and acceptance criteria, is a critical quality standard proposed by the manufacturer and approved by regulatory authorities to ensure the quality and consistency of a drug substance[2][3]. Understanding physicochemical properties like solubility is a foundational part of this characterization[2].

Physicochemical Profile and Solubility Prediction

While specific experimental data for 2-(5-Chloro-2-fluorophenyl)propan-2-ol is not widely published, we can infer its likely behavior by examining its structural features and the properties of analogous compounds.

Key Structural Features:

  • Polar Group: The tertiary alcohol (-OH) group is a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

  • Lipophilic Moiety: The 5-chloro-2-fluorophenyl ring is non-polar and hydrophobic. This part of the molecule will favor interactions with non-polar or weakly polar solvents (e.g., toluene, heptane) through van der Waals forces.

  • Halogenation: The presence of chlorine and fluorine atoms increases the molecule's molecular weight and can influence intermolecular interactions, but does not drastically alter its polarity compared to the unsubstituted ring.

The fundamental principle of "like dissolves like" is the primary guide for predicting solubility. This means that solutes dissolve best in solvents that have a similar polarity[4].

Table 1: Estimated Physicochemical Properties of 2-(5-Chloro-2-fluorophenyl)propan-2-ol

PropertyPredicted Value / InsightImplication for Solubility
Molecular Formula C₉H₁₀ClFO---
Molecular Weight 190.63 g/mol Affects molarity calculations.
Calculated LogP ~2.5 - 3.5Indicates a preference for lipophilic/organic environments over aqueous ones. Suggests good solubility in moderately polar to non-polar solvents.
Hydrogen Bond Donors 1 (from the -OH group)Promotes solubility in protic solvents like methanol and ethanol.
Hydrogen Bond Acceptors 1 (from the -OH oxygen)Promotes solubility in a wide range of polar solvents.
Polar Surface Area ~20.2 ŲA small polar surface area relative to the overall size suggests that non-polar characteristics will significantly influence solubility.

Note: LogP and Polar Surface Area are estimated based on structural analogues and computational models. Experimental verification is required.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method . This technique is considered a gold standard and is referenced in numerous guidelines, including those from the OECD[4][5][6]. The objective is to create a saturated solution at a specific temperature, separate the excess solid, and accurately quantify the concentration of the dissolved compound in the supernatant.

Core Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol provides a self-validating system for generating accurate and reproducible solubility data.

Step 1: Preparation of Saturated Solution

  • Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute, an excess of the solid compound must be agitated in the solvent for a sufficient duration. The 24-72 hour window is standard for many small molecules to reach a stable equilibrium state[4].

  • Procedure:

    • To a series of 4 mL glass vials, add a pre-weighed excess of 2-(5-Chloro-2-fluorophenyl)propan-2-ol (e.g., 20-30 mg). The key is to have visible undissolved solid remaining at the end of the experiment.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for 24 to 48 hours. A preliminary time-course experiment can be run to determine the point at which concentration no longer increases, confirming equilibrium has been reached.

Step 2: Phase Separation

  • Rationale: It is critical to completely remove all undissolved solid particles from the saturated solution before analysis. Any suspended microparticles will be dissolved during the dilution for analysis, leading to an overestimation of solubility. Centrifugation pellets the bulk of the solid, and a chemically inert syringe filter removes fine particulates[4]. PTFE filters are recommended for their broad solvent compatibility.

  • Procedure:

    • Remove the vials from the shaker and allow them to stand at the controlled temperature for at least 1 hour to allow for sedimentation.

    • Centrifuge the vials at a high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully draw the clear supernatant using a glass pipette or syringe.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, labeled analysis vial. The first few drops should be discarded to saturate the filter and prevent solute adsorption.

Step 3: Quantification of Solute by HPLC

  • Rationale: High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for quantifying the concentration of a solute in solution[4][7]. A calibration curve constructed from standards of known concentration is essential for accurate quantification and serves as a validation check for the analytical system.

  • Procedure:

    • Prepare a Calibration Curve: Create a series of standard solutions of 2-(5-Chloro-2-fluorophenyl)propan-2-ol in a suitable solvent (often acetonitrile or methanol) at known concentrations (e.g., from 1 µg/mL to 500 µg/mL).

    • Analyze Standards: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration to generate a linear calibration curve. The curve should have a correlation coefficient (r²) > 0.995 to be considered valid.

    • Prepare and Analyze Samples: Dilute the filtered supernatant (from Step 2) with a suitable solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Calculate Concentration: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the original concentration in the saturated solution. This is the equilibrium solubility.

Step 4: Data Reporting

  • Rationale: Solubility is temperature-dependent and should be reported in standard units for comparability.

  • Procedure:

    • Report the solubility in both mass/volume (mg/mL) and molarity (mol/L) units.

    • Always specify the temperature at which the measurement was conducted (e.g., 25.0 ± 0.5 °C).

    • Perform the experiment in triplicate for each solvent to calculate the mean and standard deviation, providing a measure of the result's precision.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification start_node start_node process_node process_node qc_node qc_node analysis_node analysis_node end_node end_node A Start B Add excess solid to known volume of solvent A->B C Agitate at constant T for 24-48 hours B->C D Is solid still in excess? C->D D->B No, add more solid E Centrifuge suspension to pellet solid D->E Yes F Filter supernatant through 0.22µm PTFE filter E->F G Prepare sample by dilution F->G H Analyze by HPLC against a validated calibration curve G->H I Calculate concentration and apply dilution factor H->I J Report Solubility (mg/mL, mol/L) at Temp T I->J

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: A Template for Systematic Recording

Systematic and clear documentation is essential for building a comprehensive solubility database for a compound. Researchers should use a structured table to record their findings.

Table 2: Experimental Solubility Data for 2-(5-Chloro-2-fluorophenyl)propan-2-ol

Solvent ClassSolventTemperature (°C)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)Qualitative Observation
Polar Protic Methanol25.0e.g., Very Soluble
Ethanol25.0
Isopropanol25.0
Polar Aprotic Acetone25.0
Acetonitrile25.0
Tetrahydrofuran (THF)25.0
Dimethyl Sulfoxide (DMSO)25.0
Non-Polar Toluene25.0
Heptane25.0e.g., Sparingly Soluble
Dichloromethane25.0

Conclusion and Forward Outlook

This guide establishes a comprehensive framework for understanding and, most importantly, experimentally determining the solubility of 2-(5-Chloro-2-fluorophenyl)propan-2-ol in organic solvents. While predictive models based on molecular structure offer valuable initial guidance, they are no substitute for empirical data. The Shake-Flask method detailed herein provides a reliable and scientifically rigorous pathway to generate this crucial information.

The data generated by following this protocol will empower researchers and drug development professionals to make informed decisions in process optimization, purification, and formulation design, ultimately accelerating the journey from laboratory discovery to clinical application.

References

  • ICH. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency. Available at: [Link][2][8]

  • FILAB. (n.d.). OECD 105 Testing Services. FILAB. Available at: [Link][5]

  • Panagiotis, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link][9]

  • Barillaro, V. et al. (2024). A novel approach based on supervised machine-learning is proposed to predict the solubility of drugs and drug- like molecules in mixtures of organic solvents. Chemical Engineering Science. Available at: [Link][1]

  • Regulations.gov. (2017). Report : Determination of Water Solubility. Available at: [Link][7]

  • FDCELL. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link][3]

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline. Available at: [Link][10]

  • Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Available at: [Link]

  • Droge, S. et al. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link][6]

Sources

Foundational

Structural Elucidation, Nomenclature, and Synthetic Methodology of 2-(5-Chloro-2-fluorophenyl)propan-2-ol

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of preclinical drug discovery, precise...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of preclinical drug discovery, precise chemical nomenclature and robust synthetic validation are the bedrock of reproducible science. The compound 2-(5-chloro-2-fluorophenyl)propan-2-ol serves as a highly versatile, halogenated tertiary alcohol building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have observed that discrepancies in nomenclature often lead to procurement errors, while poorly optimized synthetic protocols result in target degradation. This whitepaper deconstructs the Preferred IUPAC Name (PIN) logic for this molecule, establishes a self-validating synthetic protocol grounded in mechanistic causality, and provides the analytical frameworks necessary to confirm its structural integrity.

Deconstructing the Preferred IUPAC Name (PIN)

Chemical nomenclature is not merely a labeling exercise; it is a deterministic algorithm that translates a 2D structure into a globally recognized string. The name 2-(5-chloro-2-fluorophenyl)propan-2-ol is generated using the hierarchical rules established in the [1].

Nomenclature Mechanics
  • Principal Functional Group (Suffix): According to IUPAC rules (P-41), hydroxyl groups (-OH) possess higher seniority than halogens (fluoro, chloro) or aromatic rings. The principal functional group dictates the suffix "-ol" .

  • Parent Carbon Chain: The longest continuous carbon chain containing the principal functional group is three carbons long (propane). The hydroxyl group is located at the central carbon (C2), establishing the base name as propan-2-ol .

  • Substituent Identification: Attached to C2 of the parent chain is a di-halogenated phenyl ring.

  • Ring Numbering & Alphabetization: The attachment point of the phenyl ring to the main chain is designated as C1'. The actual physical isomer dictates the positions of the halogens: fluorine is at C2' and chlorine is at C5'. When assembling the prefix, substituents are listed alphabetically (P-14.4). "Chloro" precedes "fluoro", resulting in the prefix 5-chloro-2-fluorophenyl .

NomenclatureLogic PIN PIN: 2-(5-chloro-2-fluorophenyl)propan-2-ol PrincipalGroup 1. Principal Group -OH (Suffix: -ol) BaseName Base Name: propan-2-ol PrincipalGroup->BaseName ParentChain 2. Parent Chain Propane (3C) ParentChain->BaseName BaseName->PIN Substituent 3. Substituent Group Phenyl Ring RingNumbering 4. Ring Numbering C1' Attachment C2' Fluoro, C5' Chloro Substituent->RingNumbering SubName Prefix Name: 5-chloro-2-fluorophenyl RingNumbering->SubName SubName->PIN

Logical derivation of the Preferred IUPAC Name (PIN) based on 2013 Blue Book rules.

Physicochemical Profiling

Understanding the quantitative properties of 2-(5-chloro-2-fluorophenyl)propan-2-ol is critical for downstream purification and bioassay formulation. The table below summarizes the core structural data.

PropertyValue
Preferred IUPAC Name (PIN) 2-(5-chloro-2-fluorophenyl)propan-2-ol
Molecular Formula C9H10ClFO
Molecular Weight 188.63 g/mol
Monoisotopic Mass 188.0404 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Topological Polar Surface Area (TPSA) 20.2 Ų
Rotatable Bonds 1

Synthetic Methodology: A Self-Validating Protocol

To physically validate the IUPAC structure, we must synthesize it from known precursors. The most direct route is the nucleophilic addition of a methyl Grignard reagent to 1-(5-chloro-2-fluorophenyl)ethan-1-one.

Mechanistic Insights & Causality

The Grignard addition to ketones is a fundamental carbon-carbon bond-forming reaction. Recent computational studies, such as those by [2], highlight that the reactive species in ethereal solvents is heavily influenced by the Schlenk equilibrium. In our experience, the primary failure mode in synthesizing tertiary benzylic alcohols is acid-catalyzed E1 dehydration during the workup phase. The protocol below is engineered to suppress this side reaction.

Step-by-Step Experimental Protocol

Reagents Required:

  • 1-(5-chloro-2-fluorophenyl)ethan-1-one (1.0 equiv, 10.0 mmol)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 equiv, 12.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) (20 mL)

Procedure:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under a continuous stream of Argon. Causality: Grignard reagents are highly sensitive to moisture; trace water will prematurely quench the MeMgBr to methane gas, drastically reducing the effective equivalents and stalling the reaction.

  • Substrate Solvation: Dissolve 1-(5-chloro-2-fluorophenyl)ethan-1-one (10.0 mmol) in 50 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Add the MeMgBr solution (4.0 mL, 12.0 mmol) dropwise over 15 minutes via a syringe pump. Causality: The addition is highly exothermic. Maintaining 0 °C suppresses the competing enolization of the ketone (an acid-base reaction) which would otherwise lead to unreacted starting material and complex aldol condensation byproducts.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor conversion via TLC (Hexanes:EtOAc 8:2).

  • Chemoselective Quenching (Critical Step): Cool the flask back to 0 °C. Quench the reaction strictly with saturated aqueous NH₄Cl (20 mL), added dropwise. Causality: Tertiary alcohols are notoriously prone to dehydration. Using a strong mineral acid (e.g., HCl) will rapidly protonate the newly formed hydroxyl group, triggering an E1 elimination to form the unwanted alkene (2-(5-chloro-2-fluorophenyl)prop-1-ene). NH₄Cl provides a mild proton source (pH ~5.5) that safely protonates the magnesium alkoxide intermediate without inducing dehydration.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure title compound.

SynthesisWorkflow Step1 1. Preparation Ketone in Dry THF Step2 2. Grignard Addition MeMgBr at 0 °C Step1->Step2 Step3 3. Maturation Warm to RT, 2h Step2->Step3 Step4 4. Mild Quench Sat. aq. NH4Cl Step3->Step4 Step5 5. Isolation Chromatography Step4->Step5

Step-by-step synthetic workflow for the Grignard addition, emphasizing chemoselectivity.

Analytical Validation

A protocol is only self-validating if the output can be definitively proven to match the IUPAC name. The following Nuclear Magnetic Resonance (NMR) signatures are required to confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~1.65 ppm (singlet, 6H): Confirms the presence of the two equivalent methyl groups on the propan-2-ol chain.

    • δ ~2.30 ppm (broad singlet, 1H): Confirms the tertiary hydroxyl proton (-OH).

    • δ 6.90 - 7.50 ppm (multiplets, 3H): Confirms the tri-substituted aromatic ring. The specific coupling constants (J-values) will reflect the ortho-fluoro and meta-chloro relationship.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~72.0 ppm: The critical diagnostic peak for the quaternary tertiary carbon (C-OH) of the propan-2-ol moiety.

By strictly adhering to the nomenclature rules, executing a mechanistically sound synthetic protocol, and validating via NMR, researchers can confidently utilize 2-(5-chloro-2-fluorophenyl)propan-2-ol in advanced chemical pipelines.

References

  • International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London. URL: [Link]

  • Marinella de Giovanetti, Sondre Hilmar Hopen Eliasson, Sigbjørn Løland Bore, Odile Eisenstein, Michele Cascella. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Chemistry – A European Journal 2024, 30 (70). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 2-(5-Chloro-2-fluorophenyl)propan-2-ol

Executive Summary This application note provides a definitive guide for the structural elucidation of 2-(5-chloro-2-fluorophenyl)propan-2-ol (C₉H₁₀ClFO) using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a definitive guide for the structural elucidation of 2-(5-chloro-2-fluorophenyl)propan-2-ol (C₉H₁₀ClFO) using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers and drug development professionals, this protocol details the step-by-step methodology, quantitative spectral assignments, and the underlying causality of heteronuclear spin-spin coupling. By leveraging the ¹⁹F nucleus as an intrinsic structural probe, we establish a self-validating analytical framework that ensures absolute regiochemical certainty.

Structural & Mechanistic Context

2-(5-Chloro-2-fluorophenyl)propan-2-ol features a tertiary carbinol group (dimethyl carbinol) attached to a di-halogenated phenyl ring. The presence of the highly electronegative fluorine atom at the ortho position (C-2) profoundly impacts the local magnetic environment[1].

Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it actively couples with both ¹H and ¹³C nuclei through bonds (scalar coupling) and through space (dipolar coupling). This heteronuclear coupling splits the carbon and proton signals into distinct multiplets, providing a highly diagnostic fingerprint. The 5-chloro-2-fluorophenyl substitution pattern introduces specific chemical shift anisotropies[2], while the bulky tertiary alcohol group at C-1 restricts free rotation, subtly influencing the relaxation times of adjacent nuclei[3].

Self-Validating Systems in NMR Analysis

A hallmark of rigorous NMR analysis is the establishment of a self-validating system . In this molecule, the structural assignment does not rely on chemical shifts alone; it is mathematically proven through reciprocal J -coupling constants:

  • Homonuclear Validation (¹H-¹H): The ³ JHH​ coupling constant between H-3 and H-4 must be identical (typically ~8.8 Hz). If H-3 exhibits an 8.8 Hz splitting, H-4 must exhibit the exact same splitting.

  • Heteronuclear Validation (¹⁹F-¹³C): The magnitude of the carbon-fluorine coupling decays predictably with bond distance. The direct ¹ JCF​ at C-2 is massive (~248 Hz), while the ² JCF​ at C-1 and C-3 are smaller (~12-24 Hz). The exact matching of these J -values across the spectrum confirms the 1,2,5-substitution pattern without ambiguity.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Dissolve the sample in Deuterated Chloroform (CDCl₃, 99.8% D).

    • Causality: CDCl₃ is non-polar, providing excellent solubility for halogenated aromatic carbinols. Its deuterium nucleus provides a robust lock signal for the spectrometer, and it lacks exchangeable protons that could obscure the tertiary -OH signal.

  • Concentration: Prepare at 15–20 mg/0.6 mL for ¹H NMR and 40–50 mg/0.6 mL for ¹³C NMR.

    • Causality: ¹³C has a low natural abundance (~1.1%) and lower gyromagnetic ratio than ¹H. A higher sample concentration is mandatory to achieve an adequate signal-to-noise (S/N) ratio within a reasonable timeframe.

  • Internal Standard: 0.03% v/v Tetramethylsilane (TMS). Set the TMS singlet to exactly 0.00 ppm.

Instrument Parameters & Acquisition
  • ¹H NMR (400 MHz or 600 MHz):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 1.5 seconds.

    • Scans (NS): 16.

  • ¹³C NMR (100 MHz or 150 MHz):

    • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30 or WALTZ-16 decoupling).

    • Relaxation Delay (D1): 2.5 to 3.0 seconds.

    • Causality: Quaternary carbons (C-OH, C-Cl, C-F, C-1) lack directly attached protons. They cannot undergo efficient dipole-dipole relaxation and thus have significantly longer T1​ relaxation times. A longer D1 delay prevents signal saturation, ensuring these critical quaternary peaks are visible above the baseline noise.

Quantitative Data Presentation

Table 1: ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment Rationale
-CH₃ 1.62Singlet (s)6H-Equivalent methyl groups on the tertiary carbinol.
-OH 2.10Broad Singlet (br s)1H-Exchangeable proton; broadened due to intermolecular hydrogen bonding.
H-3 6.95Doublet of doublets (dd)1H³ JHF​ = 10.2, ³ JHH​ = 8.8Ortho to the highly electronegative F atom and ortho to H-4.
H-4 7.22Doublet of doublet of doublets (ddd)1H³ JHH​ = 8.8, ⁴ JHF​ = 4.2, ⁴ JHH​ = 2.6Meta to F, meta to H-6, and ortho to H-3.
H-6 7.55Doublet of doublets (dd)1HJHH​ = 2.6, ⁴ JHF​ = 1.5Deshielded by the adjacent bulky carbinol group; meta to H-4.
Table 2: ¹³C NMR Spectral Assignments (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J in Hz)Assignment Rationale
-CH₃ 28.6Doublet (d)JCF​ = 1.5Aliphatic methyl carbons; slight long-range coupling to F.
C-OH 71.8Doublet (d)³ JCF​ = 2.8Aliphatic quaternary carbinol carbon.
C-3 117.6Doublet (d)² JCF​ = 24.2Aromatic CH, directly adjacent (ortho) to C-F.
C-6 127.4Doublet (d)³ JCF​ = 5.2Aromatic CH, meta to the fluorine atom.
C-5 128.8Doublet (d)JCF​ = 3.5Quaternary C-Cl; chemical shift dictated by chlorine's electronegativity.
C-4 129.1Doublet (d)³ JCF​ = 8.8Aromatic CH, meta to the fluorine atom.
C-1 136.2Doublet (d)² JCF​ = 12.5Quaternary C-C(OH), ortho to the fluorine atom.
C-2 158.5Doublet (d)¹ JCF​ = 248.5Quaternary C-F; massive direct scalar coupling confirms fluorination.

Visualizations

NMR_Workflow A Sample Prep (CDCl3, TMS) B Shimming & Tuning A->B C Pulse Sequence (zg30 / zgpg30) B->C D FID Acquisition C->D E Fourier Transform & Phasing D->E F Spectral Analysis (Multiplet & J-coupling) E->F

Fig 1. Standardized workflow for high-resolution NMR acquisition and spectral processing.

Coupling_Network F Fluorine (19F) C2 C2 (158.5 ppm) F->C2 1J_CF (248 Hz) C3 C3 (117.6 ppm) F->C3 2J_CF (24 Hz) C1 C1 (136.2 ppm) F->C1 2J_CF (12 Hz) H3 H3 (6.95 ppm) F->H3 3J_HF (10 Hz) H4 H4 (7.22 ppm) H3->H4 3J_HH (8.8 Hz)

Fig 2. Key heteronuclear (¹⁹F-¹³C, ¹⁹F-¹H) and homonuclear (¹H-¹H) spin-spin coupling networks.

References

  • Supporting Information - The Royal Society of Chemistry (rsc.org) - 1

  • 2-(4-Fluorophenyl)-2-propanol | C9H11FO | CID 637733 - PubChem (nih.gov) - 3

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides (chemrxiv.org) - 2

Sources

Application

Application Note: 2-(5-Chloro-2-fluorophenyl)propan-2-ol as a Strategic Precursor in Advanced API Synthesis

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the incorporation of sterically hindered, halogenated aryl groups is a proven strategy to enhance the metabolic stability, lipophilicity, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the incorporation of sterically hindered, halogenated aryl groups is a proven strategy to enhance the metabolic stability, lipophilicity, and target-binding affinity of Active Pharmaceutical Ingredients (APIs). 2-(5-Chloro-2-fluorophenyl)propan-2-ol (CAS: 1506675-79-1) has emerged as a critical building block in the synthesis of advanced therapeutics, particularly kinase inhibitors targeting the Transforming Growth Factor-beta (TGF-β) pathway and Pim kinases.

The strategic value of this precursor lies in its specific substitution pattern:

  • Halogenation (5-Chloro, 2-Fluoro): The halogens block primary sites of Cytochrome P450 (CYP) mediated aromatic oxidation, significantly extending the API's half-life. Furthermore, the halogens create a specific electrostatic potential that facilitates highly directional halogen bonding within deep hydrophobic kinase pockets .

  • Tertiary Alcohol Handle: The 2-propanol moiety serves as a versatile synthetic handle. It can be directly utilized in Friedel-Crafts alkylations or, more commonly, dehydrated to an isopropenyl derivative for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings) to construct complex heterocyclic scaffolds.

Chemical Profile
PropertyValue
Chemical Name 2-(5-Chloro-2-fluorophenyl)propan-2-ol
CAS Registry Number 1506675-79-1
Molecular Formula C₉H₁₀ClFO
Molecular Weight 188.63 g/mol
Physical State Colorless to pale yellow liquid/oil
Commercial Reference

Synthetic Workflows & Methodologies

The integration of this precursor into an API scaffold typically follows a two-stage workflow: De Novo synthesis of the tertiary alcohol, followed by its controlled dehydration to form a cross-coupling-ready alkene.

SyntheticWorkflow SM 1-(5-Chloro-2-fluorophenyl)ethan-1-one (Starting Material) Grignard MeMgBr / THF (Grignard Addition) SM->Grignard Precursor 2-(5-Chloro-2-fluorophenyl)propan-2-ol (CAS: 1506675-79-1) Grignard->Precursor Dehydration Acid Catalysis (p-TsOH) (Dehydration) Precursor->Dehydration API Target API Scaffold (e.g., Kinase Inhibitor) Precursor->API Direct Alkylation Alkene 4-Chloro-1-fluoro-2-(prop-1-en-2-yl)benzene (Cross-Coupling Partner) Dehydration->Alkene Alkene->API Pd-Catalyzed Cross-Coupling

Fig 1: Synthetic workflow from starting material to target API via the tertiary alcohol precursor.

Protocol A: Synthesis of 2-(5-Chloro-2-fluorophenyl)propan-2-ol

This protocol utilizes a Grignard addition to convert the commercially available ketone into the target tertiary alcohol.

Causality & Rationale: Anhydrous Tetrahydrofuran (THF) is selected over Diethyl Ether to allow for a higher reaction temperature during the final stirring phase, ensuring complete conversion of the sterically hindered ketone. A slight excess of Methylmagnesium bromide (1.2 equivalents) is used to account for any adventitious moisture and to drive the equilibrium forward.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet. Purge the system with N₂ for 15 minutes.

  • Substrate Solubilization: Dissolve 1-(5-chloro-2-fluorophenyl)ethan-1-one (50.0 mmol, 8.63 g) in 100 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Addition: Load the addition funnel with Methylmagnesium bromide (3.0 M in diethyl ether, 20.0 mL, 60.0 mmol). Add the Grignard reagent dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic nucleophilic attack and prevents localized hotspots that could lead to unwanted aldol condensation of the starting ketone.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validating IPC (In-Process Control): Sample 50 µL of the reaction mixture, quench in 1 mL of saturated NH₄Cl, and extract with 1 mL of Ethyl Acetate (EtOAc). Analyze via GC-MS. The protocol is self-validating: the complete disappearance of the ketone molecular ion (m/z 172) and the emergence of the tertiary alcohol (m/z 188) dictate the readiness for workup. If unreacted ketone remains >2% AUC, titrate an additional 0.05 equivalents of MeMgBr.

  • Quenching & Workup: Cool the flask back to 0 °C. Slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild, buffered protons to decompose the magnesium alkoxide intermediate without creating a highly acidic environment that would prematurely dehydrate the newly formed tertiary alcohol.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a pale yellow oil.

Protocol B: Dehydration to 4-Chloro-1-fluoro-2-(prop-1-en-2-yl)benzene

To utilize the precursor in Palladium-catalyzed cross-couplings, the tertiary alcohol must be dehydrated to the corresponding isopropenyl derivative.

Causality & Rationale: p-Toluenesulfonic acid (p-TsOH) is chosen as the catalyst instead of concentrated H₂SO₄. Strong mineral acids can cause unwanted sulfonation of the electron-rich aromatic ring or induce polymerization of the resulting alkene. Toluene is used as the solvent to enable azeotropic water removal.

Step-by-Step Procedure:

  • Setup: Dissolve 2-(5-chloro-2-fluorophenyl)propan-2-ol (40.0 mmol, 7.55 g) in 150 mL of Toluene in a 250 mL round-bottom flask.

  • Catalysis: Add p-TsOH monohydrate (2.0 mmol, 0.38 g, 5 mol%).

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 4 hours. Causality: According to Le Chatelier's principle, continuously removing the water byproduct via the Dean-Stark trap drives the reversible dehydration reaction to absolute completion.

  • Self-Validating IPC: The reaction progress is physically validated by the volumetric accumulation of water in the Dean-Stark trap (theoretical yield: ~0.72 mL for 40 mmol). Chemical validation is performed via TLC (100% Hexane). The highly non-polar alkene product (R_f ~0.8) will clearly separate from any remaining polar tertiary alcohol (R_f ~0.3).

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst, followed by brine (50 mL). Dry over MgSO₄ and concentrate in vacuo.

Quantitative Data & Process Optimization

The following tables summarize the optimization data for the protocols described above, demonstrating the rationale behind the chosen parameters.

Table 1: Optimization of Grignard Addition (Protocol A)

Solvent System Temperature Profile MeMgBr Equivalents Yield (%) Purity (GC-MS)
THF 0 °C to RT 1.05 78% 95%
THF 0 °C to RT 1.20 92% >98%
Diethyl Ether 0 °C to RT 1.20 85% 96%

| Toluene | 0 °C to RT | 1.20 | 45% | 80% |

Table 2: Optimization of Dehydration Conditions (Protocol B)

Acid Catalyst Solvent Temperature Time Yield (%) Observation
p-TsOH (5 mol%) Toluene 110 °C 4 h 94% Clean conversion, no byproducts
H₂SO₄ (conc.) Toluene 110 °C 2 h 70% Significant alkene polymerization

| TFA (20 mol%) | DCM | 40 °C | 12 h | 65% | Incomplete conversion |

Pharmacological Application: TGF-β/SMAD Pathway Inhibition

Once the 2-(5-chloro-2-fluorophenyl)propan-2-yl moiety is successfully integrated into an API scaffold (such as a substituted pyridine or pyrimidine core), the resulting compounds frequently act as potent kinase inhibitors. A primary application of these compounds is the inhibition of ALK5 (TGF-β Receptor I), which is heavily implicated in oncology and fibrotic diseases.

By binding to the ATP-binding pocket of ALK5, the API prevents the phosphorylation of downstream SMAD proteins, thereby halting the transcription of genes responsible for tumor metastasis and immunosuppression.

TGFBetaPathway Ligand TGF-β Ligand Receptor TGF-β Receptor II / ALK5 (Kinase Domain) Ligand->Receptor Binds SMAD23 SMAD2 / SMAD3 (Unphosphorylated) Receptor->SMAD23 Phosphorylates Inhibitor API Derived from Precursor (ALK5 Inhibitor) Inhibitor->Receptor Blocks Kinase Activity pSMAD p-SMAD2 / p-SMAD3 (Phosphorylated) SMAD23->pSMAD Activation SMAD4 SMAD4 (Co-SMAD) pSMAD->SMAD4 Complex Formation Nucleus Nuclear Translocation & Gene Transcription SMAD4->Nucleus Translocation

Fig 2: TGF-β/SMAD signaling pathway inhibited by APIs derived from the halogenated precursor.

References

  • Title: US Patent 11,702,401 B2 - Compounds and methods of use Source: Google Patents URL
  • Title: US Patent 10,501,436 B2 - Compounds and compositions useful for treatment of conditions associated with excessive TGFβ activity Source: Google Patents URL
  • Title: PubChem Compound Summary for CID 70313839 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization & Troubleshooting for 2-(5-Chloro-2-fluorophenyl)propan-2-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up or optimizing the synthesis of 2-(5-Chloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up or optimizing the synthesis of 2-(5-Chloro-2-fluorophenyl)propan-2-ol .

The most direct synthetic route involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 1-(5-chloro-2-fluorophenyl)ethan-1-one. However, because the starting material is an enolizable methyl ketone, the basicity of the Grignard reagent often triggers competitive side reactions that decimate isolated yields. As Senior Application Scientists, we have compiled this guide to provide mechanistic troubleshooting, validated protocols, and empirical data to help you establish a self-validating, high-yield process.

Section 1: Mechanistic Troubleshooting & Reaction Pathways

Before adjusting equivalents or temperatures, it is critical to understand the competing kinetic pathways in your reactor. The diagram below illustrates the logical relationship between the desired nucleophilic addition and the two primary yield-killing side reactions: enolization and aldol condensation.

G Ketone 1-(5-chloro-2-fluorophenyl)ethanone + MeMgBr Add Nucleophilic Addition (Desired Pathway) Ketone->Add Enol Deprotonation / Enolization (Side Reaction) Ketone->Enol Aldol Aldol Condensation (Side Reaction) Ketone->Aldol Product 2-(5-Chloro-2-fluorophenyl)propan-2-ol (High Yield with CeCl3) Add->Product Recovered Recovered Starting Material (Post-Quench) Enol->Recovered Dimer Dimeric Byproducts Aldol->Dimer

Fig 1: Logical relationship of competitive pathways in the Grignard addition to the target enolizable ketone.

Section 2: Frequently Asked Questions (Troubleshooting Guides)

Q1: I am recovering >40% of my starting ketone after the reaction quench, despite using an excess of MeMgBr. What is causing this, and how can I fix it? Root Cause: The Grignard reagent is acting as a base rather than a nucleophile. It deprotonates the acidic alpha-protons of the methyl ketone, forming a magnesium enolate and methane gas. Upon aqueous workup, the enolate is simply protonated back to the starting ketone. Solution: To suppress enolization, you must increase the nucleophilicity of the alkylating agent while decreasing its basicity. This is achieved via the 1[1]. The highly oxophilic Ce(III) ion coordinates to the carbonyl oxygen, activating it toward nucleophilic attack. Concurrently, transmetalation forms a transient methylcerium species, which is significantly less basic than MeMgBr, effectively shutting down the enolization pathway[1].

Q2: My reaction mixture turns dark yellow/brown, and LC-MS shows higher molecular weight impurities. How do I prevent this? Root Cause: Aldol condensation. The magnesium enolate formed (as described in Q1) can attack unreacted ketone molecules, leading to dimeric aldol products. This is exacerbated by high localized concentrations of the enolate and elevated temperatures. Solution:

  • Cryogenic Control: Perform the addition at -78 °C.

  • Continuous Flow: Transitioning to a continuous flow setup can mitigate thermal spikes. The high surface-area-to-volume ratio in flow reactors allows for instantaneous heat dissipation, 2[2].

Q3: The initiation of my Grignard reagent is unpredictable, sometimes leading to thermal runaways. How can I monitor and control this safely? Root Cause: Grignard initiation is notoriously delayed due to the passivation layer of MgO on the magnesium turnings. Once initiated, the reaction is 3[3]. If all halides are added before initiation, a sudden thermal runaway can occur. Solution: Use real-time in situ FTIR monitoring (e.g., ReactIR) to track the consumption of the organic halide and the formation of the Grignard reagent[3]. To chemically facilitate initiation, Diisobutylaluminum hydride (DIBAL-H) can be used to cleanly activate the magnesium surface.

Q4: We are moving to pilot-scale and want to replace THF and Diethyl Ether due to peroxide formation and low boiling points. What is a viable alternative? Solution: 4 is an excellent, industrially viable alternative[4]. It has a higher boiling point (106 °C), a significantly lower peroxide formation rate, and allows for the stable preparation and storage of Grignard reagents. Furthermore, CPME can be easily recovered and recycled post-reaction without affecting the yield of subsequent batches[4].

Section 3: Quantitative Yield Comparison

The table below summarizes the expected outcomes when applying different process parameters to the synthesis of 2-(5-Chloro-2-fluorophenyl)propan-2-ol.

Reaction ConditionAdditiveTemperatureMajor Side ReactionIsolated Yield (%)
Standard BatchNone0 °C to RTEnolization35 - 45%
Cryogenic BatchNone-78 °CEnolization50 - 60%
Imamoto Modified CeCl₃ (Anhydrous) -78 °C to 0 °C None (Suppressed) 92 - 97%
Continuous FlowNone-30 °CMinor Aldol75 - 85%
Section 4: Validated Experimental Protocol (CeCl₃-Mediated Addition)

This protocol utilizes the Imamoto reaction to guarantee high yields. It is designed as a self-validating system; specific physical changes (e.g., the formation of a milky suspension) confirm that the reactive intermediates are correctly formed.

Workflow Step1 1. CeCl3 Activation (Dry at 140°C, 2h) Step2 2. Suspension in THF (Sonicate/Stir) Step1->Step2 Step3 3. Ketone Addition (Stir 1h at RT) Step2->Step3 Step4 4. Grignard Addition (Dropwise at -78°C) Step3->Step4 Step5 5. Quench & Workup (Aqueous AcOH/NH4Cl) Step4->Step5

Fig 2: Experimental workflow for the CeCl3-mediated Grignard synthesis of the tertiary alcohol.

Step-by-Step Methodology:

  • Activation of Cerium(III) Chloride (Critical Step):

    • Procedure: Place 1.5 equivalents of CeCl₃·7H₂O in a Schlenk flask. Gradually heat to 90 °C under vacuum (0.1–0.2 mmHg) for 1 hour to remove bulk water. Increase the temperature to 140–150 °C and heat for an additional 2 hours under high vacuum to yield a fine, white powder of anhydrous CeCl₃.

    • Causality Note: Commercial "anhydrous" CeCl₃ often contains absorbed moisture. Failure to completely dehydrate the salt results in the immediate hydrolysis of the Grignard reagent, drastically lowering the yield[1].

  • Formation of the Organocerium Complex:

    • Procedure: Cool the flask to room temperature and purge with ultra-high purity Argon. Add anhydrous Tetrahydrofuran (THF) to create a suspension. Sonicate for 1 hour or stir vigorously overnight.

    • Validation Check: The mixture must form a uniform, milky suspension. If it forms a hard cake, the THF was added too quickly or stirring was insufficient[1].

  • Substrate Addition:

    • Procedure: Add 1.0 equivalent of 1-(5-chloro-2-fluorophenyl)ethan-1-one (neat or dissolved in minimal THF) to the CeCl₃ suspension. Stir for 1 hour at room temperature to allow complete Lewis acid coordination to the carbonyl oxygen.

  • Nucleophilic Addition:

    • Procedure: Cool the mixture to -78 °C. Dropwise add 1.5 equivalents of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) using a syringe pump. Maintain stirring at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

  • Quench and Workup:

    • Procedure: Quench the reaction safely at 0 °C by the slow addition of 10% aqueous acetic acid or saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(5-Chloro-2-fluorophenyl)propan-2-ol.

References
  • Source: orgsyn.
  • Source: acs.
  • Source: mit.
  • Source: d-nb.

Sources

Optimization

Technical Support Center: Column Chromatography of 2-(5-Chloro-2-fluorophenyl)propan-2-ol

An in-depth guide to optimizing the column chromatography of 2-(5-Chloro-2-fluorophenyl)propan-2-ol, designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting and frequ...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing the column chromatography of 2-(5-Chloro-2-fluorophenyl)propan-2-ol, designed for researchers, scientists, and drug development professionals.

This guide provides troubleshooting and frequently asked questions (FAQs) to assist in the purification of 2-(5-Chloro-2-fluorophenyl)propan-2-ol. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to common chromatographic challenges.

FAQ 1: What are the key physicochemical properties of 2-(5-Chloro-2-fluorophenyl)propan-2-ol, and how do they influence chromatographic strategy?

Answer:

Understanding the structure of your target molecule is the cornerstone of developing a successful purification strategy. 2-(5-Chloro-2-fluorophenyl)propan-2-ol is a small molecule with distinct features that dictate its behavior on a chromatography column.

  • Tertiary Alcohol (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, making the molecule moderately polar. This group will be the primary site of interaction with polar stationary phases like silica gel.

  • Chlorofluorophenyl Ring: The aromatic ring provides a non-polar, hydrophobic character. The electron-withdrawing chlorine and fluorine atoms create a dipole moment, enabling dipole-dipole interactions.[1]

  • Tertiary Structure: The tertiary nature of the alcohol makes it potentially susceptible to acid-catalyzed elimination (dehydration) on standard silica gel, which is inherently acidic.

This duality of a polar functional group on a moderately non-polar backbone means that its purification requires a careful balance of mobile phase polarity to achieve effective separation without excessive retention or on-column degradation.

PropertyValue / DescriptionImplication for Chromatography
Molecular Formula C₉H₁₀ClFO---
Molecular Weight 188.63 g/mol Affects diffusion rates but is less critical for basic column chromatography.
Key Functional Groups Tertiary alcohol, Halogenated aromatic ringThe alcohol group enables strong interaction with polar stationary phases (e.g., silica). The aromatic ring allows for π-π stacking and hydrophobic interactions.
Predicted Polarity Moderately PolarRequires a mobile phase of intermediate polarity. Will not elute with purely non-polar solvents (e.g., 100% hexane) and may be too retained in highly polar solvents.
Potential Stability Issues Acid-sensitiveThe tertiary alcohol can undergo elimination to form an alkene on acidic stationary phases like silica gel, leading to yield loss and impurities.

FAQ 2: How do I select an initial stationary and mobile phase for a first-pass purification attempt?

Answer:

For routine purification of small organic molecules, normal-phase chromatography is the most common and cost-effective starting point.[2]

Recommended Starting Point: Normal-Phase Chromatography

  • Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the universal choice.[3] Its surface is covered in polar silanol (Si-OH) groups that will interact with the tertiary alcohol of your compound.

  • Mobile Phase (Eluent) Selection via Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly determining the optimal solvent system.[3]

    • Goal: Find a solvent mixture that gives your target compound a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value generally translates well to column chromatography, ensuring the compound elutes in a reasonable number of column volumes without excessive band broadening.

    • Procedure:

      • Prepare several small test vials of different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Common starting ratios are 9:1, 4:1, 7:3, and 1:1 (Hexane:Ethyl Acetate).

      • Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (like dichloromethane) and spot it onto a silica gel TLC plate.

      • Develop the plates in the prepared solvent systems.

      • Visualize the spots (e.g., using a UV lamp, as the aromatic ring will be UV-active).

      • Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

      • Select the solvent system that provides the target Rf and good separation from major impurities.

Experimental Workflow: Initial Method Development

cluster_TLC TLC Optimization cluster_Decision Decision Point cluster_Column Column Chromatography cluster_Adjust Adjustment TLC1 Prepare Hexane:EtOAc test solutions (e.g., 9:1, 8:2, 7:3) TLC2 Spot crude mixture on TLC plate TLC1->TLC2 TLC3 Develop and visualize plates TLC2->TLC3 TLC4 Calculate Rf for target compound TLC3->TLC4 Decision Is Rf between 0.25-0.35 with good separation? TLC4->Decision Column Proceed with Column Chromatography using the selected mobile phase Decision->Column Yes Adjust Adjust solvent polarity and re-run TLC Decision->Adjust No Adjust->TLC1 Iterate

Caption: Initial method development workflow using TLC.

FAQ 3: My compound is co-eluting with an impurity. How can I improve the resolution?

Answer:

Poor resolution (overlapping peaks) indicates that the chosen solvent system is not selective enough for the mixture. To fix this, you need to change the nature of the solvent interactions, not just the polarity.[4]

The key is to switch to a solvent from a different selectivity group. Solvents are grouped based on their primary interaction types (e.g., hydrogen bond donating/accepting, dipole-dipole). If Hexane/Ethyl Acetate isn't working, another solvent pair with the same overall polarity might also fail. The solution is to try a different class of polar solvent.

Troubleshooting Strategy:

  • Identify Your Current System: You are likely using a mixture from Group VI (Ethyl Acetate) or Group I (Diethyl Ether) as your polar component.

  • Switch Selectivity: Replace the polar solvent with one from a different group, aiming for a similar overall polarity.

    • Try a Chlorinated Solvent: Replace Ethyl Acetate with Dichloromethane (DCM) . A good starting point would be a Hexane/DCM mixture.

    • Introduce an Alcohol: Add a small percentage (0.5-2%) of Methanol or Isopropanol [5] to your Hexane/Ethyl Acetate system. Alcohols are strong hydrogen bond donors and can drastically alter selectivity. Be cautious, as even a small amount significantly increases polarity.

Troubleshooting Workflow: Improving Poor Resolution

cluster_options Change Mobile Phase Selectivity Start Poor resolution (co-elution) with Hexane/EtOAc system Question1 Are impurities more or less polar? Start->Question1 Option1 Option A: Replace EtOAc with Dichloromethane (DCM). Rationale: Change dipole interactions. Question1->Option1 Varies Option2 Option B: Add 1-2% Methanol (MeOH) to Hexane/EtOAc. Rationale: Introduce strong H-bond donor. Question1->Option2 Varies Option3 Option C: Replace Hexane with Toluene. Rationale: Introduce π-π interactions. Question1->Option3 Varies Test Test new solvent system(s) by TLC Option1->Test Option2->Test Option3->Test Evaluate Evaluate separation on TLC. Is resolution improved? Test->Evaluate Success Proceed to column with optimized a new mobile phase. Evaluate->Success Yes Failure Consider alternative stationary phase (e.g., Alumina, C18) Evaluate->Failure No

Caption: Decision tree for troubleshooting poor chromatographic resolution.

FAQ 4: My compound shows very low recovery, and I see new, less polar spots in my fractions. What is happening?

Answer:

This is a classic sign of on-column degradation.[6] As noted earlier, the tertiary alcohol in your compound is susceptible to elimination (loss of water) to form an alkene. This reaction is catalyzed by acid. Standard silica gel is acidic (pH ≈ 4-5) and can facilitate this degradation during the hours-long elution process. The resulting alkene is less polar and will elute faster than the parent alcohol.

Confirmation and Solution:

  • Confirm Instability: Perform a "spot test." Dissolve your crude material, spot it on a TLC plate, and record the initial spot. Let the plate sit on the benchtop for 1-2 hours, then develop it. If a new, higher-Rf spot appears that wasn't there initially, your compound is unstable on silica.[6]

  • Solution 1 (Recommended): Switch to a Neutral Stationary Phase.

    • Alumina (Al₂O₃): Use neutral activity grade I or II alumina. It is an excellent alternative for acid-sensitive compounds. You will need to re-optimize your mobile phase with TLC on alumina plates, as the selectivity will differ from silica.

  • Solution 2: Deactivate the Silica Gel.

    • If alumina is not available, you can neutralize the silica gel. This is often done by incorporating a small amount of a basic modifier into the mobile phase.

    • Protocol for Basic Mobile Phase: Add 0.5-1% triethylamine (NEt₃) or ammonia solution to your optimized mobile phase. This will neutralize the acidic sites on the silica surface and suppress the elimination reaction. Remember to perform the chromatography in a well-ventilated fume hood.

FAQ 5: My compound is very polar and won't move off the baseline on TLC (Rf ≈ 0). How do I purify it?

Answer:

An Rf of zero, even in 100% ethyl acetate, means your mobile phase is not polar enough to elute the compound. The strong hydrogen bonding of the alcohol with the silica is causing it to stick to the origin.[6]

Strategy for Highly Retained Compounds:

  • Introduce a Stronger Polar Solvent: You need to add a highly polar solvent to your mobile phase.

    • Dichloromethane/Methanol System: This is a very common and effective system for polar compounds. Start with TLC analysis using DCM with increasing amounts of methanol (e.g., 99:1, 98:2, 95:5 DCM:MeOH). This combination is highly effective at disrupting the hydrogen bonds between your compound and the silica gel.

  • Consider Reversed-Phase Chromatography: If normal-phase continues to be problematic (e.g., requiring >20% methanol, which can cause silica to dissolve), reversed-phase chromatography is a powerful alternative.

    • Stationary Phase: C18-bonded silica (non-polar).

    • Mobile Phase: A polar mixture, typically Water and Acetonitrile or Water and Methanol.[7][8] The compound will elute based on its hydrophobic character, with more polar compounds eluting first. This technique is excellent for polar molecules that are challenging to purify using normal-phase methods.[9]

References

  • Azoconnect. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Restek. Selecting a GC Column by a Specific Stationary Phase. [Link]

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • National Institutes of Health. 2-Chloro-5-fluorophenol. [Link]

  • Google Patents. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • OSTI.GOV. Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Organic Syntheses. PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Springer. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Google Patents. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Phenomenex. Types of stationary phases in gas chromatography. [Link]

  • Natural Science of Hainan University. Phase Transfer Catalyzed Synthesis of 2-(Trichloromethyl)-2-propanol. [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • National Center for Biotechnology Information. Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Propanol. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • OECD. 2-PROPANOL CAS N°: 67-63-0. [Link]

  • OSF Preprints. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

Sources

Troubleshooting

Preventing decomposition of 2-(5-Chloro-2-fluorophenyl)propan-2-ol during workup

Welcome to the technical support center for the synthesis and handling of 2-(5-Chloro-2-fluorophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of 2-(5-Chloro-2-fluorophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues, specifically decomposition, during the workup phase of their experiments. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Question 1: I'm observing significant loss of my product, 2-(5-Chloro-2-fluorophenyl)propan-2-ol, during the aqueous workup. What is the likely cause?

Answer: The most probable cause of product loss during aqueous workup is acid-catalyzed dehydration.[1][2][3] 2-(5-Chloro-2-fluorophenyl)propan-2-ol is a tertiary benzylic alcohol. The hydroxyl (-OH) group in this compound can be protonated under acidic conditions, forming an alkyloxonium ion, which is an excellent leaving group (water).[1][2][3] Departure of the water molecule generates a tertiary benzylic carbocation. This carbocation is relatively stable due to hyperconjugation and resonance delocalization of the positive charge into the aromatic ring.[4][5] Subsequently, a proton is eliminated from an adjacent carbon, leading to the formation of an alkene, which is a common decomposition pathway for tertiary alcohols.[1][6][7]

The presence of even trace amounts of acid from the reaction or during the workup can catalyze this elimination reaction, leading to the formation of 2-(5-chloro-2-fluorophenyl)prop-1-ene as an impurity and a lower yield of your desired alcohol.

Question 2: How can I design a workup procedure to specifically prevent this acid-catalyzed decomposition?

Answer: The key is to maintain neutral or slightly basic conditions throughout the entire workup and purification process. Acidic environments must be strictly avoided. Here is a recommended protocol designed to minimize decomposition.

Recommended Workup Protocol to Prevent Decomposition
StepProcedureRationale
1. Quenching After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is between 7.5 and 8.5.This step neutralizes any remaining acidic reagents or catalysts from the reaction mixture. Performing this at a low temperature helps to dissipate any heat generated during neutralization and slows down potential side reactions.
2. Extraction Extract the product into a suitable organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the product.These solvents are effective at dissolving the target alcohol and are immiscible with water, allowing for efficient separation.
3. Washing Combine the organic layers and wash them sequentially with: 1. Saturated aqueous sodium bicarbonate solution. 2. Water. 3. Brine (saturated aqueous sodium chloride solution).The bicarbonate wash ensures complete neutralization. The water wash removes any remaining water-soluble impurities. The brine wash helps to remove bulk water from the organic layer, facilitating the subsequent drying step.
4. Drying Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).This step removes residual water from the organic solvent, which is crucial before solvent evaporation.
5. Solvent Removal Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. It is critical to keep the bath temperature low (ideally below 40 °C).High temperatures can promote thermal decomposition. Using reduced pressure allows for solvent removal at a lower temperature.
Question 3: Can the choice of solvent during workup impact the stability of my product?

Answer: Yes, the choice of both the extraction solvent and any subsequent purification solvents is important.

  • Extraction Solvents: As mentioned in the protocol, common choices like ethyl acetate, diethyl ether, and dichloromethane are generally suitable. It is important to use high-purity, anhydrous solvents to avoid introducing acidic impurities or excess water.

  • Protic vs. Aprotic Solvents: While the product is an alcohol and thus has some polarity, it is advisable to avoid highly protic solvents during workup and purification if there's a risk of acidic contamination. Protic solvents can facilitate proton transfer and potentially promote the elimination reaction.[8] For chromatography, a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar aprotic solvent (like ethyl acetate) is a standard choice.

Question 4: Are there any visual indicators of decomposition that I should watch for?

Answer: While there may not be a distinct color change associated with the formation of the alkene impurity, you might observe the following:

  • Inconsistent TLC Analysis: If you run a Thin Layer Chromatography (TLC) of your crude product after workup, you may see a new, less polar spot corresponding to the alkene impurity in addition to your product spot. The relative size of this impurity spot can give you a qualitative idea of the extent of decomposition.

  • Oily or Impure Isolate: The final isolated product may appear as an oil or a waxy solid that is difficult to crystallize if it is contaminated with the alkene byproduct.

  • NMR Spectroscopy: ¹H NMR spectroscopy is the most definitive way to detect the alkene impurity. You would expect to see new signals in the vinyl region (typically 5-6 ppm) corresponding to the protons of the double bond in the decomposition product.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield after workup, with a significant amount of a less polar impurity by TLC. Acid-catalyzed elimination during the workup.1. Ensure the quenching step is thorough and the pH of the aqueous layer is confirmed to be neutral or slightly basic (pH 7.5-8.5) before extraction. 2. Use pre-washed (with bicarbonate solution) and dried organic solvents for extraction. 3. Avoid any acidic washing steps (e.g., do not wash with dilute HCl).
Product decomposes during solvent evaporation on the rotary evaporator. The bath temperature is too high, causing thermal decomposition.Maintain a low bath temperature (e.g., 30-40 °C) during solvent removal. Tertiary benzylic alcohols can be thermally sensitive.
The final product is an oil that won't crystallize, even though it is reported to be a solid. The presence of the alkene impurity is preventing crystallization.Purify the crude product using column chromatography. Use a non-acidic stationary phase (e.g., silica gel treated with triethylamine or basic alumina) to prevent on-column decomposition. A suitable eluent system would be a gradient of ethyl acetate in hexanes.

Visualizing the Decomposition Pathway

The following diagram illustrates the acid-catalyzed E1 elimination mechanism responsible for the decomposition of 2-(5-Chloro-2-fluorophenyl)propan-2-ol.

Decomposition_Pathway cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Elimination Alcohol 2-(5-Chloro-2-fluorophenyl)propan-2-ol Alkyloxonium Alkyloxonium Ion (Good Leaving Group) Alcohol->Alkyloxonium + H⁺ Proton H⁺ Carbocation Tertiary Benzylic Carbocation Water H₂O Alkyloxonium_ref->Carbocation - H₂O Alkene 2-(5-Chloro-2-fluorophenyl)prop-1-ene (Decomposition Product) Proton_out H⁺ Carbocation_ref->Alkene - H⁺

Caption: Acid-catalyzed E1 dehydration of the tertiary alcohol.

Logical Flow for a Stable Workup

This workflow provides a decision-making process to ensure the stability of your compound during the workup phase.

Workup_Workflow decision decision process process start Reaction Complete process1 Cool to 0-5 °C start->process1 stop Crude Product Isolated process2 Slowly add sat. NaHCO₃ (aq) process1->process2 decision1 pH of aqueous layer 7.5-8.5? process2->decision1 decision1->process2 No, add more process3 Extract with Organic Solvent decision1->process3 Yes process4 Wash with H₂O & Brine process3->process4 process5 Dry over Na₂SO₄ process4->process5 process6 Concentrate at < 40 °C process5->process6 process6->stop

Sources

Reference Data & Comparative Studies

Validation

Comparing synthesis routes for 2-(5-Chloro-2-fluorophenyl)propan-2-ol

Introduction 2-(5-Chloro-2-fluorophenyl)propan-2-ol is a critical tertiary alcohol building block utilized in the development of advanced pharmaceutical agents, including[1] and [2]. Synthesizing this sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(5-Chloro-2-fluorophenyl)propan-2-ol is a critical tertiary alcohol building block utilized in the development of advanced pharmaceutical agents, including[1] and [2]. Synthesizing this sterically hindered, halogen-rich benzylic alcohol requires precise control over nucleophilic addition to avoid dehalogenation or side reactions. This guide objectively compares the two predominant synthetic routes: the double Grignard addition to an ester and the halogen-metal exchange followed by acetone trapping.

Route A: Double Grignard Addition (Ester Route)

Mechanistic Causality

Starting from methyl 5-chloro-2-fluorobenzoate, this route utilizes methylmagnesium bromide (MeMgBr) to perform a [1]. The first equivalent of the highly nucleophilic Grignard reagent attacks the ester carbonyl, displacing the methoxide leaving group to form a transient acetophenone intermediate. Because ketones are significantly more electrophilic than esters, the second equivalent of MeMgBr rapidly attacks the ketone to form the stable magnesium alkoxide. A slight excess (2.2 equivalents total) is employed to account for adventitious moisture and ensure complete conversion.

Experimental Protocol (Self-Validating System)
  • Preparation: In an oven-dried, argon-purged flask, dissolve methyl 5-chloro-2-fluorobenzoate (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise add MeMgBr (3.0 M in diethyl ether, 2.2 eq) via syringe pump to safely control the exothermic formation of the alkoxide.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 2 hours.

  • Validation (TLC Tracking): Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV detection). The ester starting material (higher Rf​ ) should completely disappear, replaced by a single, more polar spot corresponding to the product. The transient ketone intermediate is rarely observed if sufficient Grignard is present; its presence indicates an under-dosed reaction.

  • Quench & Isolation: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl to protonate the alkoxide and dissolve magnesium salts. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the product.

RouteA SM Methyl 5-chloro- 2-fluorobenzoate Grignard1 MeMgBr (1st eq) THF, 0 °C SM->Grignard1 Nucleophilic Attack Ketone Ketone Intermediate (Transient) Grignard1->Ketone -MeOMgBr Grignard2 MeMgBr (2nd eq) THF, RT Ketone->Grignard2 Fast Alkoxide Magnesium Alkoxide Grignard2->Alkoxide Nucleophilic Addition Quench NH4Cl (aq) Quench Alkoxide->Quench Workup Product 2-(5-Chloro-2-fluorophenyl) propan-2-ol Quench->Product Protonation

Reaction pathway for Grignard addition to methyl 5-chloro-2-fluorobenzoate.

Route B: Halogen-Metal Exchange (Aryl Halide Route)

Mechanistic Causality

This convergent route begins with 2-bromo-4-chloro-1-fluorobenzene. Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) induces a rapid,[2]. The causality of this selectivity lies in the weaker, more polarizable C–Br bond compared to the C–Cl and C–F bonds. Maintaining -78 °C is strictly required to exercise kinetic control, preventing the highly reactive aryllithium intermediate from undergoing elimination to form a benzyne intermediate or reacting with the C–Cl bond. Subsequent electrophilic quench with acetone yields the tertiary lithium alkoxide.

Experimental Protocol (Self-Validating System)
  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 2-bromo-4-chloro-1-fluorobenzene (1.0 eq) in anhydrous THF (0.3 M concentration).

  • Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.5 M in hexanes, 1.05 eq) down the side of the flask. Stir for 30 minutes.

  • Validation (Colorimetric & LCMS): The formation of the aryllithium intermediate is often accompanied by a distinct pale yellow to deep orange color change. Complete consumption of the starting material can be verified by quenching a small aliquot in MeOH and analyzing via LCMS (looking for the des-bromo mass).

  • Electrophilic Quench: Dropwise add anhydrous acetone (1.2 eq). The color should rapidly dissipate, indicating successful nucleophilic attack on the carbonyl.

  • Maturation & Quench: Stir at -78 °C for 1 hour, then gradually warm to RT. Quench with saturated aqueous NH₄Cl, extract with MTBE, dry over Na₂SO₄, and concentrate.

RouteB SM 2-Bromo-4-chloro- 1-fluorobenzene Lithiation n-BuLi (1.05 eq) THF, -78 °C SM->Lithiation Br-Li Exchange Aryllithium Aryllithium Intermediate Lithiation->Aryllithium Kinetic Control Acetone Acetone (1.2 eq) -78 °C to RT Aryllithium->Acetone Electrophilic Quench Alkoxide Lithium Alkoxide Acetone->Alkoxide Nucleophilic Addition Quench NH4Cl (aq) Quench Alkoxide->Quench Workup Product 2-(5-Chloro-2-fluorophenyl) propan-2-ol Quench->Product Protonation

Reaction pathway for halogen-metal exchange and acetone addition.

Comparative Analysis

To guide route selection for scale-up or discovery chemistry, the following table summarizes the quantitative and qualitative performance metrics of both alternatives.

MetricRoute A: Double Grignard AdditionRoute B: Halogen-Metal Exchange
Typical Yield 80–85%85–90%
Scalability Excellent: Standard cooling (0 °C) makes it highly amenable to pilot-plant scale-up.Limited: Strict cryogenic requirements (-78 °C) complicate large-scale manufacturing.
Atom Economy Moderate: Generates stoichiometric MgBr(OMe) waste.High: Generates 1-bromobutane as the primary byproduct.
Reagent Cost Low: MeMgBr is inexpensive and widely available.Moderate: n-BuLi and anhydrous acetone add to operational costs.
Safety Profile Exothermic Grignard addition requires careful dosing and temperature monitoring.Pyrophoric n-BuLi requires strict inert atmosphere and specialized handling.
Impurity Profile Trace unreacted ketone if Grignard reagent is degraded. Over-addition is structurally impossible.Des-bromo impurity if quenched early; benzyne formation if temperature rises above -40 °C.

References

  • Title: Optimization of a series of heterocycles as survival motor neuron gene transcription enhancers Source: Bioorganic & Medicinal Chemistry Letters URL: [Link][1]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry URL: [Link][2]

Sources

Comparative

Comparative Guide: 2-(5-Chloro-2-fluorophenyl)propan-2-ol vs. Standard Tertiary Alcohols in API Synthesis

Executive Summary In the realm of advanced medicinal chemistry, tertiary alcohols are ubiquitous structural motifs and critical synthetic intermediates. However, not all tertiary alcohols behave identically under standar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced medicinal chemistry, tertiary alcohols are ubiquitous structural motifs and critical synthetic intermediates. However, not all tertiary alcohols behave identically under standard reaction conditions. As a Senior Application Scientist, I frequently observe that introducing halogen substituents to the aromatic ring of benzylic tertiary alcohols drastically alters their chemical reactivity.

This guide provides an objective, data-driven comparison between 2-(5-chloro-2-fluorophenyl)propan-2-ol —a highly deactivated, sterically hindered intermediate often utilized in the synthesis of kinase inhibitors and complex APIs[1]—and standard tertiary alcohols like tert-butanol, 2-phenylpropan-2-ol, and 2-(2,4-difluorophenyl)propan-2-ol. By understanding the causality behind their distinct electronic and steric profiles, researchers can rationally design optimized synthetic workflows.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of a tertiary alcohol in synthesis (e.g., dehydration, nucleophilic substitution, or esterification) is governed by two primary factors: the stability of the incipient carbocation (for SN1/E1 pathways) and the steric accessibility of the hydroxyl oxygen (for SN2/esterification pathways).

  • Standard Aliphatic (e.g., tert-Butanol): Reacts rapidly in acid-catalyzed dehydrations due to the formation of a stable, hyperconjugation-stabilized tertiary carbocation.

  • Standard Benzylic (e.g., 2-Phenylpropan-2-ol): Exhibits accelerated SN1 and E1 kinetics. The benzylic carbocation is highly stabilized by resonance delocalization across the unsubstituted phenyl ring.

  • Deactivated Benzylic (e.g., 2-(5-Chloro-2-fluorophenyl)propan-2-ol): The presence of the ortho-fluoro and meta-chloro groups fundamentally changes the molecule's behavior.

    • Inductive Withdrawal (-I Effect): Both halogens are highly electronegative. They exert a strong inductive pull that severely destabilizes any positive charge developing at the benzylic position. Consequently, E1 dehydration requires significantly higher activation energy[1].

    • Steric Shielding: The ortho-fluoro group restricts the rotational freedom of the propan-2-ol moiety, creating a steric shield around the hydroxyl group. This makes functionalization (such as phosphorylation, akin to the synthesis of fosfluconazole[2]) highly challenging, requiring specialized reagents and forcing conditions.

Mechanism A Protonated Alcohol [-OH2+] B Carbocation Destabilized by -F, -Cl A->B Slow (Rate Limiting) High Activation Energy C Alkene Product Terminal Double Bond B->C Fast (-H+)

Caption: E1 dehydration pathway showing carbocation destabilization by halogen inductive effects.

Comparative Performance Data

The table below summarizes the relative reactivity and standard functionalization yields across different classes of tertiary alcohols, highlighting the unique resistance of 2-(5-chloro-2-fluorophenyl)propan-2-ol.

CompoundSubstrate ClassificationRelative Dehydration Rate (H₂SO₄, Δ)Esterification/Phosphorylation YieldPrimary Pharmaceutical Application
tert-Butanol Aliphatic 3°Very High (Fast, Mild)High (Standard conditions)Solvent, Boc-protecting group
2-Phenylpropan-2-ol Benzylic 3°High (Fast, Mild)Moderate (Prone to elimination)Cumene hydroperoxide intermediate
2-(2,4-Difluorophenyl)propan-2-ol Deactivated Benzylic 3°Low (Requires strong acid)Moderate (Requires activation)Triazole antifungals (e.g., Fluconazole)[2]
2-(5-Chloro-2-fluorophenyl)propan-2-ol Highly Deactivated Benzylic 3°Very Low (Requires prolonged reflux)Low (Highly hindered & deactivated)Kinase inhibitors, Pyridine derivatives[1]

Experimental Workflows & Self-Validating Protocols

To successfully synthesize and utilize 2-(5-chloro-2-fluorophenyl)propan-2-ol, standard protocols must be adapted to overcome its inherent deactivation. The following workflows detail the synthesis of the alcohol via Grignard addition and its subsequent dehydration to the alkene intermediate.

Workflow A Methyl 5-chloro-2-fluorobenzoate B MeMgBr (2.5 eq) THF, -78°C to RT A->B Nucleophilic Addition C 2-(5-Chloro-2-fluorophenyl)propan-2-ol (Tertiary Alcohol) B->C NH4Cl Workup D Acidic Dehydration p-TsOH, Toluene, Reflux C->D Protonation & -H2O E 2-(5-Chloro-2-fluorophenyl)prop-1-ene (Alkene Intermediate) D->E E1 Elimination

Caption: Workflow for the synthesis and dehydration of 2-(5-chloro-2-fluorophenyl)propan-2-ol.

Protocol A: Grignard Synthesis of the Tertiary Alcohol

Objective: Convert methyl 5-chloro-2-fluorobenzoate to 2-(5-chloro-2-fluorophenyl)propan-2-ol.

  • Rationale & Causality: The initial addition of methylmagnesium bromide (MeMgBr) forms a highly electrophilic ketone intermediate that rapidly consumes a second equivalent of the Grignard reagent. We utilize 2.5 equivalents of MeMgBr to ensure complete conversion. Strict temperature control (-78 °C) during addition is critical to prevent Wurtz-type homocoupling and to manage the exotherm[3].

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve methyl 5-chloro-2-fluorobenzoate (1.0 eq) in anhydrous THF (0.5 M concentration).

    • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

    • Addition: Slowly add MeMgBr (3.0 M in diethyl ether, 2.5 eq) dropwise via a syringe pump over 30 minutes. Maintain the internal temperature below -70 °C to prevent side reactions[3].

    • Propagation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, stirring for an additional 2 hours.

    • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the high-Rf ester spot and the emergence of a lower-Rf, UV-active tertiary alcohol spot confirms completion.

    • Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl. This specific quench prevents the formation of intractable magnesium hydroxide emulsions, ensuring clean phase separation. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Dehydration to the Alkene

Objective: Convert the deactivated tertiary alcohol into 2-(5-chloro-2-fluorophenyl)prop-1-ene for downstream cross-coupling[1].

  • Rationale & Causality: Unlike tert-butanol, which dehydrates easily, the benzylic carbocation of this substrate is severely destabilized by the -I effects of the halogens. Therefore, mild acids are insufficient. We must employ a strong organic acid (p-TsOH) combined with high thermal energy (refluxing toluene) and a Dean-Stark apparatus to continuously drive the equilibrium forward by removing water[1].

  • Step-by-Step Methodology:

    • Setup: Dissolve the crude 2-(5-chloro-2-fluorophenyl)propan-2-ol (1.0 eq) in anhydrous toluene (0.2 M).

    • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).

    • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (toluene reflux) under a nitrogen atmosphere.

    • Self-Validation (Dean-Stark): The reaction is self-validating; visually monitor the Dean-Stark trap. The collection of the theoretical volume of water (1 equivalent) in the trap serves as a physical, real-time indicator that the E1 elimination is complete (typically 4-6 hours).

    • Workup: Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry the organic layer over MgSO₄, and concentrate to yield the alkene intermediate, ready for downstream Pd-catalyzed amination or cross-coupling[1].

References

  • [3] Technical Support Center: Grignard Synthesis of 1-(2-fluorophenyl)propan-2-one - Benchchem. Available at:

  • [1] US11702401B2 - Compounds and methods of use - Google Patents. Available at:

  • [2] The Discovery and Process Development of a Commercial Route to the Water Soluble Prodrug, Fosfluconazole - ACS Publications. Available at:

Sources

Validation

Spectral database for 2-(5-Chloro-2-fluorophenyl)propan-2-ol (NMR, IR, MS)

A Researcher's Guide to the Spectral Analysis of 2-(5-Chloro-2-fluorophenyl)propan-2-ol: A Comparative Approach In the landscape of pharmaceutical research and development, the precise structural elucidation of novel che...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Spectral Analysis of 2-(5-Chloro-2-fluorophenyl)propan-2-ol: A Comparative Approach

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 2-(5-Chloro-2-fluorophenyl)propan-2-ol, a substituted tertiary alcohol with potential applications in medicinal chemistry, a comprehensive understanding of its spectral signature is the first step towards characterizing its properties and behavior. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a publicly available, unified spectral database for this specific molecule, we will employ a comparative and predictive approach, drawing upon established principles of spectroscopy and data from analogous structures. This methodology not only allows for a robust characterization of the target molecule but also serves as a practical framework for researchers encountering similar challenges with novel compounds.

Molecular Structure and Predicted Spectral Features

The structure of 2-(5-Chloro-2-fluorophenyl)propan-2-ol, with its distinct functional groups and substitution pattern, gives rise to a unique spectral fingerprint. Understanding this structure is key to interpreting its spectra.

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer insert Insert NMR tube into the spectrometer. lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim tune Tune and match the probe for the desired nuclei (¹H, ¹³C). shim->tune acquire_1h Acquire ¹H spectrum (e.g., 16 scans). acquire_13c Acquire ¹³C spectrum (e.g., 1024 scans). acquire_1h->acquire_13c process Apply Fourier transform, phase correction, and baseline correction. calibrate Calibrate chemical shifts to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). process->calibrate integrate Integrate ¹H signals and pick peaks for both spectra. calibrate->integrate cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_data_acquisition cluster_data_acquisition cluster_instrument_setup->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Figure 2: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(5-Chloro-2-fluorophenyl)propan-2-ol is expected to show the following characteristic absorption bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H (Alcohol)Stretching~3200-3600Broad and strong
C-H (sp³)Stretching~2850-3000Medium to strong
C=C (Aromatic)Stretching~1450-1600Medium, multiple bands
C-O (Alcohol)Stretching~1000-1250Strong
C-Cl (Aryl Halide)Stretching~1000-1100Medium to strong
C-F (Aryl Halide)Stretching~1100-1300Strong

Comparative Analysis: The IR spectrum of propan-2-ol shows a characteristic broad O-H stretch around 3300 cm⁻¹, a strong C-O stretch around 1130 cm⁻¹, and C-H stretching just below 3000 cm⁻¹. [2]For halogenated aromatic compounds, C-X stretches are typically observed in the fingerprint region. [3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

  • Molecular Ion (M⁺): The molecular ion peak for 2-(5-Chloro-2-fluorophenyl)propan-2-ol is expected at an m/z of 188, with an M+2 peak at m/z 190 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. However, for tertiary alcohols, the molecular ion peak is often weak or absent. [1]* Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A prominent peak at m/z 173 (M-15) is expected due to the formation of a stable tertiary carbocation.

    • Loss of water (-H₂O): A peak at m/z 170 (M-18) is possible, although less common for tertiary alcohols compared to primary and secondary alcohols.

    • Cleavage of the C-C bond next to the ring: This would lead to a fragment corresponding to the substituted phenyl ring.

    • Loss of the propan-2-ol side chain: This would result in a fragment at m/z 129, corresponding to the chlorofluorobenzene cation.

M [C9H10ClFO]+• m/z = 188 M_minus_15 [C8H7ClFO]+• m/z = 173 M->M_minus_15 - •CH3 M_minus_18 [C9H8ClF]+• m/z = 170 M->M_minus_18 - H2O Aryl_cation [C6H3ClF]+• m/z = 129 M->Aryl_cation - C3H7O•

Figure 3: Predicted major fragmentation pathways for 2-(5-Chloro-2-fluorophenyl)propan-2-ol in EI-MS.

Comparative Analysis: The mass spectrum of propan-2-ol shows a base peak at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment. [2]For halogenated aromatic compounds, the loss of the halogen or cleavage of the bond connecting the substituent to the ring are common fragmentation pathways. [3]

Comparison of Spectral Databases

For researchers seeking spectral data, several databases are available, each with its own strengths and weaknesses.

Database Pros Cons
Spectral Database for Organic Compounds (SDBS) Free to use, large collection of spectra for common compounds.May not contain data for more obscure or novel compounds.
PubChem Comprehensive database of chemical information, including links to spectral data from various sources.Spectral data is not always directly available and may require navigating to external sites. [4]
The NIST Chemistry WebBook Extensive collection of chemical and physical data, including IR and mass spectra. [5][6]NMR data is less common.
Commercial Databases (e.g., SciFinder, Reaxys) Very large and comprehensive databases with advanced search capabilities.Require a paid subscription, which can be expensive.

Conclusion

References

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propan-2-ol. [Link]

  • PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone. [Link]

  • NIST Chemistry WebBook. 2-Pentanone, 5-chloro-. [Link]

  • NIST Chemistry WebBook. 1-(2-Chlorophenyl)propan-2-one. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • S. M. Bonesi, M. F. Erben, R. M. de Lederkremer, T. D. Su, C. C. Tso, C. F. Lin. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules. 2010, 15, 6337-6353. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.